Olopatadine-d3 N-Oxide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metabolic Transformation of Olopatadine to Olopatadine N-Oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine, a potent selective histamine H1-receptor antagonist and mast cell stabilizer, is primarily utilized for the treatment of allergic conjunctivitis and rhinitis.[1][2][3][4][5] While it is predominantly eliminated unchanged through renal excretion, a minor portion undergoes hepatic metabolism.[2][3][4][6] This technical guide provides an in-depth examination of the principal metabolic pathway leading to the formation of Olopatadine N-oxide (M3), a key, albeit minor, metabolite. This document details the enzymatic processes, presents relevant quantitative pharmacokinetic data, outlines the experimental protocols used for its characterization, and provides visual diagrams of the metabolic and experimental workflows.
Introduction to Olopatadine Metabolism
Olopatadine undergoes limited hepatic metabolism, with at least six circulating metabolites identified in human plasma following oral administration.[1] The metabolic contribution to its overall clearance is relatively low, as a significant portion of the drug (approximately 60-70% of an oral dose) is recovered as the parent drug in urine.[4][7][8] The two primary metabolic pathways are N-demethylation and N-oxidation.[9][10]
-
N-demethylation: This pathway leads to the formation of mono-desmethyl olopatadine (M1), an active metabolite. This reaction is almost exclusively catalyzed by the Cytochrome P450 enzyme, CYP3A4.[1][9][10]
-
N-oxidation: This pathway results in the formation of the inactive metabolite, Olopatadine N-oxide (M3).[7][9][10] This transformation is catalyzed by Flavin-containing monooxygenases (FMOs).[1][9][10]
This guide focuses specifically on the N-oxidation pathway, which is a critical aspect of olopatadine's metabolic profile, despite being a minor route of elimination.
The N-Oxidation Metabolic Pathway
The conversion of olopatadine to olopatadine N-oxide involves the direct oxygenation of the tertiary amine group within olopatadine's alkylamino moiety. This reaction is mediated by specific FMO isoforms.
Catalyzing Enzymes: Flavin-Containing Monooxygenases (FMOs)
Studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified FMO1 and FMO3 as the primary catalysts for the N-oxidation of olopatadine.[1][9][10] FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of xenobiotics containing nucleophilic nitrogen, sulfur, or phosphorus heteroatoms.[11][12][13] The catalytic activity for olopatadine N-oxide formation is characteristically enhanced by the FMO activator N-octylamine and inhibited by the FMO inhibitor thiourea.[9][10]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways of Olopatadine.
Caption: Primary metabolic pathways of Olopatadine.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the metabolism of olopatadine to its N-oxide and N-desmethyl metabolites from various studies.
Table 1: In Vitro Metabolic Rates in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) | Reference |
| Olopatadine N-oxide (M3) | 2.50 | [9][10] |
| N-Desmethyl Olopatadine (M1) | 0.330 | [9][10] |
Data from incubation studies with human liver microsomes in the presence of an NADPH-generating system.
Table 2: Pharmacokinetic Parameters of Olopatadine Metabolites in Plasma
| Metabolite | Parameter | Value (ng/mL) | Study Conditions | Reference |
| Olopatadine N-oxide | Cmax (Day 1) | 0.121 | Once-daily ocular administration of olopatadine 0.77% | [14] |
| Cmax (Day 7) | 0.174 | Once-daily ocular administration of olopatadine 0.77% | [14] | |
| N-Desmethyl Olopatadine | Cmax | Non-quantifiable (≤0.050) | Once-daily ocular administration of olopatadine 0.77% | [14] |
Following topical ocular administration, plasma concentrations of metabolites are very low.
Table 3: Urinary Recovery of Olopatadine Metabolites
| Compound | Percentage of Urinary Recovery | Study Conditions | Reference |
| Olopatadine N-oxide (M3) | ~4.1% | Following oral administration | [6] |
| N-Desmethyl Olopatadine (M1) | ~1.6% | Following oral administration | [6] |
| Parent Olopatadine | ~70% | Following oral administration | [6] |
Experimental Protocols
The characterization of the olopatadine N-oxidation pathway has been achieved through a combination of in vitro and in vivo experimental methodologies.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to identify the enzymes responsible for metabolite formation and determine their reaction rates.[9][10][15][16]
Objective: To determine the metabolic profile of olopatadine in a system containing a comprehensive suite of hepatic enzymes.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture (final volume of 0.5 mL) in a phosphate buffer (pH 7.4) includes:
-
Human Liver Microsomes (pooled from multiple donors, ~0.5 mg/mL protein).
-
Olopatadine (substrate, at various concentrations to assess kinetics).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactor for FMO and CYP enzymes.
-
Magnesium chloride (MgCl₂), often required for optimal CYP activity.
-
-
Incubation: The mixture is pre-incubated at 37°C for a short period (~5 minutes) before the reaction is initiated by adding the NADPH-generating system. The reaction proceeds at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
Analytical Quantification: The concentrations of olopatadine, olopatadine N-oxide, and N-desmethyl olopatadine are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS).[6]
Enzyme Phenotyping with Recombinant Enzymes and Inhibitors
This protocol aims to identify the specific enzyme isoforms responsible for a given metabolic reaction.[9][10][17]
Objective: To confirm the roles of FMO1, FMO3, and CYP3A4 in olopatadine metabolism.
Methodology:
-
Recombinant Enzyme Studies: Olopatadine is incubated individually with cDNA-expressed human enzymes (e.g., recombinant FMO1, FMO3, and various CYPs like CYP3A4) under conditions similar to the liver microsome protocol. The formation of specific metabolites is measured to confirm the catalytic activity of each isoform.[9][10] High specific activity for M3 formation was observed with cDNA-expressed FMO1 and FMO3.[9][10]
-
Chemical Inhibition Studies:
-
To confirm FMO involvement, incubations with human liver microsomes are performed in the presence and absence of a selective FMO inhibitor, thiourea . A significant reduction in olopatadine N-oxide formation in the presence of thiourea indicates FMO-mediated metabolism.[9][10]
-
To confirm CYP3A4 involvement in N-demethylation, parallel incubations are run with selective CYP3A4 inhibitors like ketoconazole or troleandomycin . A significant decrease in N-desmethyl olopatadine formation confirms the role of CYP3A4.[9][10]
-
Experimental Workflow Diagram
The diagram below outlines a typical workflow for an in vitro drug metabolism study.
Caption: Workflow for in vitro olopatadine metabolism studies.
Conclusion
The metabolic conversion of olopatadine to olopatadine N-oxide is a minor but well-characterized pathway mediated by the flavin-containing monooxygenases FMO1 and FMO3.[1][9][10] Quantitative in vitro studies show that N-oxidation occurs at a significantly higher rate than N-demethylation, the other primary metabolic route catalyzed by CYP3A4.[9][10] However, in vivo data confirm that metabolism represents a small fraction of olopatadine's overall elimination, with the parent drug being predominantly excreted unchanged by the kidneys.[3][6] The low systemic exposure to both olopatadine and its metabolites, particularly following topical administration, and the fact that olopatadine does not significantly inhibit major cytochrome P450 isozymes, suggest a low potential for clinically relevant drug-drug interactions related to its metabolism.[3][6][14] A thorough understanding of this N-oxidation pathway is essential for a complete safety and pharmacokinetic profile of olopatadine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
Synthesis and Characterization of Olopatadine-d3 N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Olopatadine-d3 N-Oxide, a key metabolite of the antihistamine drug Olopatadine. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for structural elucidation and purity assessment. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of related pharmaceutical products.
Introduction
Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis and rhinitis.[1] Understanding the metabolic fate of Olopatadine is crucial for a comprehensive assessment of its efficacy and safety profile. One of its principal metabolites is Olopatadine N-Oxide. The deuterium-labeled analog, this compound, serves as an essential internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the metabolite in biological matrices. This guide details the chemical synthesis and thorough characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic pathway involves the initial synthesis of Olopatadine-d3 followed by N-oxidation.
Synthesis of Olopatadine-d3
The synthesis of the deuterated parent drug, Olopatadine-d3, can be accomplished via a Wittig reaction. This involves the reaction of a suitable phosphonium ylide with a ketone precursor. The deuterium labels are introduced using a deuterated reagent in the final steps.
N-Oxidation of Olopatadine-d3
The final step is the selective oxidation of the tertiary amine in Olopatadine-d3 to the corresponding N-oxide. This is typically achieved using a mild oxidizing agent to prevent over-oxidation or degradation of the starting material.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Synthetic and Purification Workflow.
Detailed Experimental Protocols
Synthesis of Olopatadine-d3
A detailed protocol for the synthesis of Olopatadine-d6 has been reported and can be adapted for the synthesis of Olopatadine-d3 by using an appropriately labeled starting material. A general procedure based on known synthetic routes for Olopatadine is as follows:
-
Preparation of the Wittig Reagent: (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromo-3-(dimethyl-d3-amino)propane.
-
Wittig Reaction: The phosphonium salt is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF to generate the corresponding ylide. This ylide is then reacted with 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid to yield a mixture of (E)- and (Z)-isomers of Olopatadine-d3.
-
Isomer Separation: The desired (Z)-isomer of Olopatadine-d3 is separated from the (E)-isomer by column chromatography or fractional crystallization.
N-Oxidation of Olopatadine-d3
-
Reaction Setup: (Z)-Olopatadine-d3 is dissolved in a suitable solvent, such as dichloromethane or methanol.
-
Oxidation: A mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise to the solution at a controlled temperature (typically 0-25 °C).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted.
-
Purification: The crude this compound is purified by column chromatography on silica gel to afford the pure product.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 298 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 357.1998 |
| Observed [M+H]⁺ | Consistent with the expected value |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. The absence of the N-CH₃ signal and the presence of signals corresponding to the N-oxide structure, along with the characteristic aromatic and aliphatic protons, confirm the successful synthesis. Due to the limited availability of specific NMR data for the d3 N-Oxide, representative shifts for the non-deuterated N-Oxide are generally considered for structural confirmation.
Table 3: Representative ¹H NMR and ¹³C NMR Data (for Olopatadine N-Oxide)
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 7.30 - 7.10 (m, 8H, Ar-H) | 171.5 (C=O) |
| 5.80 (t, 1H, =CH) | 154.2, 140.1, 138.5, 134.8, 132.1, 129.5, 128.7, 128.3, 127.9, 126.5, 125.1, 122.9 (Ar-C) |
| 5.20 (s, 2H, O-CH₂-Ar) | 70.4 (O-CH₂-Ar) |
| 3.65 (s, 2H, Ar-CH₂-COOH) | 65.8 (N⁺-CH₃) |
| 3.40 (t, 2H, =CH-CH₂) | 58.2 (=CH-CH₂) |
| 3.15 (s, 6H, N⁺-(CH₃)₂) | 40.8 (Ar-CH₂-COOH) |
| 2.80 (m, 2H, N⁺-CH₂-CH₂) | 23.1 (N⁺-CH₂-CH₂) |
Signaling Pathway of Olopatadine
Olopatadine exerts its therapeutic effects primarily through two mechanisms: as a histamine H1 receptor antagonist and as a mast cell stabilizer.[2] The signaling pathway for Olopatadine is illustrated below. It is important to note that while Olopatadine N-Oxide is a major metabolite, its specific activity and interaction with these pathways may differ from the parent compound and require further investigation.
Caption: Olopatadine's Dual Mechanism of Action.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The outlined synthetic strategy, coupled with detailed analytical protocols, offers a comprehensive approach for obtaining and validating this important metabolite for use in research and drug development. The provided diagrams for the experimental workflow and the signaling pathway of the parent drug serve to visually summarize key aspects of this guide. Further studies are warranted to fully elucidate the pharmacological activity of Olopatadine N-Oxide.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Olopatadine-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Olopatadine-d3 N-Oxide. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental protocols, and visual workflows to support further investigation and application of this compound.
Chemical Properties
This compound is the deuterated analog of Olopatadine N-Oxide, which is a metabolite of Olopatadine.[1][2] Olopatadine is a selective histamine H1 antagonist used for the treatment of allergic conjunctivitis. The N-oxide is a significant metabolite and a potential impurity in the drug product. Understanding the chemical properties of the deuterated N-oxide is crucial for its use as an internal standard in analytical methods and for studying the metabolic pathways of Olopatadine.
| Property | Value | Reference |
| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid | [3] |
| CAS Number | 1246832-94-9 | [1][3] |
| Molecular Formula | C₂₁H₂₀D₃NO₄ | [4] |
| Molecular Weight | 356.43 g/mol | [4] |
| Physical State | Solid | |
| Melting Point | 108-112°C (decomposes) | [1] |
| Storage Temperature | -20°C | [5] |
Stability Profile
The stability of Olopatadine and its related compounds is a critical aspect of drug development and formulation. While specific quantitative stability data for this compound is not extensively available in public literature, the stability of Olopatadine Hydrochloride provides a strong indication of the potential degradation pathways and sensitivities of its deuterated N-oxide metabolite. Forced degradation studies on Olopatadine Hydrochloride have shown its susceptibility to hydrolysis, oxidation, and photolysis.
Summary of Forced Degradation Studies on Olopatadine Hydrochloride:
| Stress Condition | Observations | Potential Degradation Products | References |
| Acidic Hydrolysis | Degradation observed. One study reported 10% degradation in 1 N HCl at 80°C after 2 hours. Another study identified five degradation products. | (E)-Olopatadine, Olopatadine esters (E and Z), and other hydrolytic products. | [3][5][6] |
| Alkaline Hydrolysis | Degradation observed. One study reported 5% degradation in 1 N NaOH at 80°C after 3 hours. Another study identified additional degradation products compared to acidic conditions. | (E)-Olopatadine, Olopatadine esters (E and Z), and other hydrolytic products. | [3][5][6] |
| Oxidative Degradation | Susceptible to oxidation. Olopatadine related compound B (the N-oxide) is a major degradation product. | Olopatadine N-Oxide, N-monodemethylolopatadine. | [1][7][8] |
| Thermal Degradation | Generally stable to dry heat. One study reported stability at 80°C for 3 days. However, heating in solution can lead to degradation. | Thermal and oxidative degradation products. | [1][3][4] |
| Photolytic Degradation | Moderate degradation under photolytic conditions. One study reported 23% degradation. Another study identified four degradation products in a methanolic solution exposed to light. | Photodegradation products, including an E-isomer. | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of Olopatadine and its derivatives, which can be adapted for this compound.
Forced Degradation (Stress Testing) Protocol
This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing.[2][7][9][10]
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution and neutralize with 1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Heat the mixture at 80°C for 3 hours.
-
Cool the solution and neutralize with 1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place the solid drug substance in a petri dish and expose it to a temperature of 80°C for 72 hours in a hot air oven.
-
After exposure, dissolve the sample in a suitable solvent to obtain a concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark.
-
After exposure, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To quantify the parent drug and separate it from its degradation products.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.
Chromatographic Conditions (Example):
-
Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (Solvent A) and a mixture of methanol and acetonitrile (50:50 v/v) (Solvent B).[5][6][11]
-
Detection Wavelength: 210 nm[3]
-
Injection Volume: 20 µL
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of Olopatadine.
References
- 1. scispace.com [scispace.com]
- 2. database.ich.org [database.ich.org]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]
- 6. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. snscourseware.org [snscourseware.org]
- 11. researchgate.net [researchgate.net]
Olopatadine-d3 N-Oxide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a deuterated metabolite of the anti-allergic agent Olopatadine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is the isotopically labeled form of Olopatadine N-Oxide, a primary metabolite of Olopatadine. The incorporation of deuterium (-d3) makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.
| Parameter | Value |
| CAS Number | 1246832-94-9 |
| Molecular Formula | C21H20D3NO4 |
| Molecular Weight | 356.43 |
Metabolic Pathway of Olopatadine
Olopatadine undergoes limited metabolism in humans, with the parent drug being the primary component excreted. Two main metabolites have been identified: N-desmethyl olopatadine and Olopatadine N-oxide. The formation of Olopatadine N-oxide is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. The deuterated version, this compound, follows the same metabolic fate as its non-labeled counterpart.
Mechanism of Action: Signaling Pathway
Olopatadine exerts its anti-allergic effects through a dual mechanism of action. Primarily, it is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the allergic cascade. Secondly, Olopatadine acts as a mast cell stabilizer, inhibiting the release of pro-inflammatory mediators such as histamine, tryptase, and various cytokines from mast cells. This dual action provides both immediate relief from allergic symptoms and a reduction in the late-phase allergic response.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A plausible synthetic route begins with the synthesis of deuterated Olopatadine, followed by N-oxidation.
Step 1: Synthesis of Olopatadine-d6
A novel and efficient synthetic approach for deuterium-labeled olopatadine-d6 has been developed.[1] This method utilizes inexpensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate, avoiding the use of more expensive labeled precursors like dimethyl amine-d6.[1]
Step 2: N-Oxidation
Bioanalytical Method: LC-MS/MS
A sensitive and specific method for the simultaneous determination of Olopatadine and its metabolites in human plasma has been developed using high-performance liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS).[2] this compound is an ideal internal standard for such assays.
Sample Preparation
-
Solid-Phase Extraction (SPE): Plasma samples are prepared using solid-phase extraction. A common choice is a C18 cartridge.[2]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions
-
Column: A reversed-phase C18 column is typically used for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[3]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound). For Olopatadine, a common transition monitored is m/z 338 → 165.[4]
This in-depth guide provides essential technical information for researchers and professionals working with this compound. The provided data and protocols can serve as a valuable resource for study design, analytical method development, and a deeper understanding of the compound's properties and biological context.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Enzymatic N-Oxidation of Olopatadine: A Technical Guide to the Role of Flavin-Containing Monooxygenases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine, a potent antihistamine and mast cell stabilizer, undergoes metabolic transformation to form Olopatadine N-oxide, a significant metabolite. This process is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system, specifically isoforms FMO1 and FMO3. Understanding the mechanism of this metabolic pathway is crucial for drug development, enabling a comprehensive assessment of drug efficacy, potential drug-drug interactions, and inter-individual variability in metabolism. This in-depth technical guide delineates the mechanism of Olopatadine N-oxide formation by FMO enzymes, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the involved pathways.
Introduction to Olopatadine and its Metabolism
Olopatadine is a widely used therapeutic agent for the treatment of allergic conjunctivitis and rhinitis. Its pharmacological activity stems from its dual action as a selective histamine H1-receptor antagonist and a mast cell stabilizer. While a significant portion of Olopatadine is excreted unchanged in the urine, it also undergoes hepatic metabolism. One of the primary metabolic pathways is the N-oxidation of the dimethylamino moiety, leading to the formation of Olopatadine N-oxide (M3). This reaction is catalyzed by flavin-containing monooxygenases (FMOs), a class of NADPH-dependent enzymes distinct from the cytochrome P450 system.
The Flavin-Containing Monooxygenase (FMO) System
FMOs are a superfamily of enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide range of xenobiotics, including drugs, pesticides, and dietary compounds. In humans, five functional FMO isoforms (FMO1-5) have been identified, with FMO1 and FMO3 being the key enzymes in the metabolism of Olopatadine.
The FMO Catalytic Cycle
The catalytic cycle of FMOs is a multi-step process that utilizes flavin adenine dinucleotide (FAD) as a prosthetic group and NADPH as a reducing cofactor. The generally accepted mechanism proceeds as follows:
-
Reduction of FAD: The oxidized FAD prosthetic group within the enzyme's active site is reduced to FADH₂ by NADPH.
-
Formation of the C4a-hydroperoxyflavin intermediate: Molecular oxygen binds to the FADH₂-enzyme complex, forming a relatively stable C4a-hydroperoxyflavin intermediate. This is a key feature of the FMO catalytic cycle.
-
Nucleophilic Attack: The nucleophilic nitrogen atom of the substrate, in this case, the dimethylamino group of Olopatadine, attacks the distal oxygen of the C4a-hydroperoxyflavin intermediate.
-
Oxygen Transfer and Product Formation: One atom of oxygen is transferred to the substrate, forming the N-oxide metabolite. The other oxygen atom is released as water.
-
Cofactor Dissociation: The oxidized FAD is regenerated, and NADP⁺ is released from the enzyme, preparing it for the next catalytic cycle.
A key distinction from the cytochrome P450 system is that FMOs are generally not easily induced or inhibited by other drugs, which can be an advantageous characteristic in drug development, reducing the potential for drug-drug interactions.
Quantitative Analysis of Olopatadine N-Oxidation
| System | Metabolite | Rate of Formation | Citation |
| Human Liver Microsomes | Olopatadine N-oxide (M3) | 2.50 pmol/min/mg protein | [1] |
Note: The absence of specific Km and Vmax values for Olopatadine with recombinant FMO1 and FMO3 in published literature represents a current data gap. The provided rate is an aggregate measure from a complex biological matrix.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Olopatadine N-oxide formation by FMO enzymes.
Expression and Purification of Recombinant Human FMO1 and FMO3
Objective: To obtain purified, active FMO1 and FMO3 enzymes for in vitro metabolic studies.
Methodology:
-
Gene Subcloning: The cDNA for human FMO1 and FMO3 can be subcloned into a suitable expression vector, such as a pET vector for bacterial expression (e.g., E. coli) or a baculovirus vector for insect cell expression (e.g., Sf9 cells). The choice of expression system may impact protein folding and activity.
-
Protein Expression:
-
Bacterial Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18-25°C) to enhance proper folding.
-
Insect Cell Expression: Co-transfect insect cells with the baculoviral vector and viral DNA to generate recombinant baculovirus. Infect a larger culture of insect cells with the high-titer virus to produce the recombinant protein.
-
-
Cell Lysis and Microsomal Fraction Preparation (for membrane-bound FMOs): Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press. Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction containing the membrane-bound FMOs.
-
Protein Purification:
-
Solubilization: Solubilize the microsomal pellet using a detergent (e.g., CHAPS or Triton X-100).
-
Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin (e.g., Ni-NTA agarose) for initial purification.
-
Ion-Exchange and Size-Exclusion Chromatography: Further purify the protein using ion-exchange chromatography followed by size-exclusion chromatography to achieve high purity.
-
-
Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting with FMO1 and FMO3 specific antibodies. Determine the protein concentration using a standard method like the Bradford assay.
In Vitro FMO Enzyme Assay for Olopatadine N-Oxidation
Objective: To determine the kinetic parameters (Km and Vmax) of Olopatadine N-oxidation by recombinant FMO1 and FMO3.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4-8.5, as FMOs are typically more active at slightly alkaline pH), purified recombinant FMO1 or FMO3, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Substrate Addition: Add varying concentrations of Olopatadine to the reaction mixture. It is crucial to perform preliminary experiments to determine the optimal substrate concentration range that brackets the expected Km value.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time. The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which will also precipitate the protein.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of Olopatadine N-oxide using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method (see Protocol 4.3).
-
Data Analysis: Plot the rate of Olopatadine N-oxide formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
LC-MS/MS Method for Quantification of Olopatadine and Olopatadine N-Oxide
Objective: To develop a sensitive and specific method for the simultaneous quantification of Olopatadine and its N-oxide metabolite.
Methodology:
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column or a HILIC column for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for Olopatadine and Olopatadine N-oxide by infusing standard solutions of each compound into the mass spectrometer. A suitable internal standard should also be used.
-
Example Transition for Olopatadine: [M+H]⁺ > fragment ion
-
Example Transition for Olopatadine N-oxide: [M+H]⁺ > fragment ion
-
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.
Visualization of Pathways and Workflows
Metabolic Pathway of Olopatadine N-Oxide Formation
Caption: Metabolic conversion of Olopatadine to Olopatadine N-oxide by FMO enzymes.
Experimental Workflow for FMO Kinetic Analysis
References
The Pharmacological Profile of Olopatadine N-Oxide: A Technical Overview for Drug Development Professionals
December 2025
Executive Summary
Olopatadine, a well-established anti-allergic agent, exerts its therapeutic effects through a dual mechanism of action: selective histamine H1 receptor antagonism and mast cell stabilization. Following administration, olopatadine is metabolized to a limited extent, with Olopatadine N-Oxide being one of its primary metabolites. This technical guide provides an in-depth analysis of the pharmacological activity of Olopatadine N-Oxide, contextualized by the comprehensive pharmacology of the parent compound. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. While extensive data is available for olopatadine, the publicly accessible information on its N-oxide metabolite is more limited. This guide synthesizes the available evidence to provide a clear understanding of the metabolite's contribution to the overall pharmacological profile of olopatadine.
Introduction to Olopatadine and its Metabolism
Olopatadine is a tricyclic compound recognized for its efficacy in the management of allergic conditions, most notably allergic conjunctivitis and rhinitis.[1][2] Its therapeutic action is primarily attributed to its potent and selective antagonism of the histamine H1 receptor and its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][3]
Upon systemic absorption, olopatadine undergoes limited metabolism, with two principal metabolites identified: N-desmethyl olopatadine (M1) and Olopatadine N-Oxide (M3). The formation of Olopatadine N-Oxide is catalyzed by flavin-containing monooxygenase isoforms 1 and 3 (FMO1 and FMO3).[4] Pharmacokinetic studies have shown that Olopatadine N-Oxide is detected at low concentrations in both plasma and urine following olopatadine administration.[5]
This guide focuses on elucidating the pharmacological activity of the Olopatadine N-Oxide metabolite, a crucial aspect for a comprehensive understanding of olopatadine's in vivo effects and for informing future drug development endeavors.
Pharmacological Activity of Olopatadine N-Oxide
Direct and detailed pharmacological studies on Olopatadine N-Oxide are not extensively available in peer-reviewed literature. However, regulatory documents provide key insights into its activity.
Mast Cell Stabilization
A pharmacology review from the U.S. Food and Drug Administration (FDA) indicates that Olopatadine N-Oxide contributes to the overall activity of olopatadine by inhibiting the release of histamine from conjunctival mast cells.[6] A key finding from this review is that while the N-oxide metabolite is active, it is less potent than the parent compound, olopatadine.[6]
Comparative Pharmacology of Olopatadine
To contextualize the activity of the N-oxide metabolite, a thorough understanding of the parent drug's pharmacology is essential. Olopatadine exhibits a multi-faceted pharmacological profile, characterized by high-affinity histamine H1 receptor antagonism and robust mast cell stabilization.
Receptor Binding Affinity
Olopatadine demonstrates high selectivity for the histamine H1 receptor with significantly lower affinity for H2 and H3 receptors.[3][7] This selectivity minimizes the potential for off-target effects.
Functional Antagonism and Mast Cell Stabilization
Olopatadine not only blocks the action of histamine at the H1 receptor but also prevents its release from mast cells, along with other pro-inflammatory mediators. This dual action makes it a particularly effective anti-allergic agent.
Quantitative Data Summary
The following tables summarize the available quantitative data for both Olopatadine N-Oxide and its parent compound, olopatadine, to facilitate a clear comparison.
Table 1: Pharmacological Activity of Olopatadine N-Oxide
| Parameter | Value | Species/Cell Line | Reference |
| Inhibition of Histamine Release (IC50) | 3.07 mM | Human Conjunctival Mast Cells | [6] |
Table 2: Receptor Binding Affinities of Olopatadine
| Receptor | Kᵢ (nM) | Species/Tissue | Reference |
| Histamine H1 | 31.6 | Human (recombinant) | [3][8][9] |
| Histamine H1 | 41.1 ± 6.0 | Not Specified | [7] |
| Histamine H2 | 100,000 | Human (recombinant) | [3] |
| Histamine H2 | 43,437 ± 6,257 | Not Specified | [7] |
| Histamine H3 | 79,400 | Human (recombinant) | [3] |
| Histamine H3 | 171,666 ± 6,774 | Not Specified | [7] |
Table 3: Functional Activity of Olopatadine
| Activity | IC₅₀ | Species/Cell Line | Reference |
| Inhibition of Histamine Release | 559 µM | Human Conjunctival Mast Cells | [3][10] |
| Inhibition of Tryptase Release | 559 µM | Human Conjunctival Mast Cells | [3] |
| Inhibition of Prostaglandin D2 Release | 559 µM | Human Conjunctival Mast Cells | [3] |
| Inhibition of Histamine-Induced Phosphoinositide Turnover | 10 nM | Human Conjunctival Epithelial Cells | [3] |
| Inhibition of Histamine-Induced Phosphoinositide Turnover | 19 nM | Human Corneal Fibroblasts | [7] |
| Inhibition of Histamine-Induced Phosphoinositide Turnover | 39.9 nM | Transformed Human Trabecular Meshwork Cells | [7] |
Table 4: Pharmacokinetic Parameters of Olopatadine N-Oxide
| Parameter | Value | Study Population | Dosing Regimen | Reference |
| Cₘₐₓ (Day 1) | 0.121 ng/mL | Healthy Subjects | Olopatadine 0.77% Ophthalmic Solution | [5][11] |
| Cₘₐₓ (Day 7) | 0.174 ng/mL | Healthy Subjects | Olopatadine 0.77% Ophthalmic Solution | [5][11] |
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of Olopatadine N-Oxide are not publicly available. However, the methodologies employed for the parent compound, olopatadine, provide a framework for understanding how such studies are typically conducted.
Histamine Receptor Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of a compound for histamine receptors (H1, H2, H3).
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human histamine receptor subtype of interest.
-
Radioligand Binding: A specific radioligand for the receptor (e.g., [³H]pyrilamine for H1) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., olopatadine).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[12]
-
Mast Cell Histamine Release Assay
-
Objective: To measure the ability of a compound to inhibit the immunologically-stimulated release of histamine from mast cells.
-
General Protocol:
-
Mast Cell Isolation: Human conjunctival mast cells are isolated from donor tissue.
-
Sensitization: The mast cells are sensitized with an allergen-specific IgE.
-
Compound Incubation: The sensitized mast cells are pre-incubated with varying concentrations of the test compound (e.g., olopatadine or Olopatadine N-Oxide).
-
Allergen Challenge: The mast cells are challenged with the specific allergen to induce degranulation and histamine release.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the histamine release (IC₅₀) is calculated.
-
In Vivo Conjunctival Allergen Challenge (CAC) Model
-
Objective: To evaluate the in vivo efficacy of a topical ocular formulation in preventing the signs and symptoms of allergic conjunctivitis.
-
General Protocol:
-
Subject Selection: Individuals with a history of allergic conjunctivitis are recruited.
-
Baseline Challenge: A baseline conjunctival allergen challenge is performed to determine the subject's allergic response.
-
Treatment: Subjects are treated with the test formulation (e.g., olopatadine eye drops) or a placebo.
-
Post-Treatment Challenge: After a specified period, a subsequent allergen challenge is performed.
-
Symptom Assessment: Ocular itching and redness are assessed by the subject and/or an investigator at various time points post-challenge.
-
Data Analysis: The reduction in symptom scores in the active treatment group is compared to the placebo group.[13]
-
Visualizations
Signaling Pathways
References
- 1. Pharmacology, clinical efficacy and safety of olopatadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Olopatadine hydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
In Vitro Metabolism of Olopatadine: A Technical Guide Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Olopatadine, a selective histamine H1 antagonist, utilizing liver microsomes. Olopatadine is employed in the treatment of allergic conjunctivitis and rhinitis.[1] Understanding its metabolic profile is crucial for predicting potential drug-drug interactions and overall disposition in the body. This document outlines the primary metabolic pathways, enzymatic contributors, and quantitative metabolic data, supplemented with detailed experimental protocols and visual diagrams to facilitate comprehension and replication in a laboratory setting.
Overview of Olopatadine Metabolism
In vitro studies using human liver microsomes have identified two primary metabolic pathways for Olopatadine: N-demethylation and N-oxidation.[2][3] These reactions are catalyzed by distinct enzyme systems, leading to the formation of two major metabolites.
-
N-monodemethylolopatadine (M1): This metabolite is formed through the removal of a methyl group from the dimethylamino moiety of Olopatadine.
-
Olopatadine N-oxide (M3): This metabolite results from the oxidation of the nitrogen atom in the dimethylamino group.
Notably, liver metabolism represents a relatively small fraction of Olopatadine's overall elimination, with the majority of the drug being excreted unchanged in the urine.[4]
Metabolic Pathways and Enzyme Contributions
The formation of Olopatadine's primary metabolites is mediated by specific drug-metabolizing enzymes present in liver microsomes.
-
Formation of N-monodemethylolopatadine (M1): The N-demethylation of Olopatadine is almost exclusively catalyzed by Cytochrome P450 3A4 (CYP3A4) .[2][3] This has been confirmed through studies using cDNA-expressed human P450 isozymes and selective chemical inhibitors of CYP3A, such as troleandomycin and ketoconazole, which significantly reduced the formation of M1.[2]
-
Formation of Olopatadine N-oxide (M3): The N-oxidation of Olopatadine is primarily catalyzed by Flavin-Containing Monooxygenase (FMO) enzymes, specifically FMO1 and FMO3 .[2][3] This was determined by the enhancement of M3 formation in the presence of the FMO activator N-octylamine and its inhibition by the FMO inhibitor thiourea.[2]
The metabolic pathway of Olopatadine in liver microsomes is depicted in the following diagram:
Quantitative Analysis of Olopatadine Metabolism
Quantitative data from in vitro studies with human liver microsomes provide insight into the relative rates of formation for the primary metabolites of Olopatadine.
| Metabolite | Enzyme(s) | Formation Rate (pmol/min/mg protein) | Reference |
| N-monodemethylolopatadine (M1) | CYP3A4 | 0.330 | [2] |
| Olopatadine N-oxide (M3) | FMO1, FMO3 | 2.50 | [2] |
Drug Interaction Potential
In vitro studies have shown that Olopatadine does not significantly inhibit the major cytochrome P450 isozymes at concentrations well above those observed clinically.[2][4] Furthermore, neither Olopatadine nor its N-desmethyl metabolite (M1) have been found to form metabolic intermediate complexes with cytochrome P450 enzymes.[2] These findings suggest that Olopatadine has a low potential for causing clinically significant drug-drug interactions mediated by the inhibition of major CYP enzymes.[2][3]
Experimental Protocols
The following sections provide detailed methodologies for conducting in vitro metabolism studies of Olopatadine using liver microsomes.
Materials and Reagents
-
Olopatadine hydrochloride
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Selective CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin)
-
FMO inhibitors (e.g., thiourea)
-
FMO activators (e.g., N-octylamine)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
High-purity water
Incubation Conditions
-
Prepare a stock solution of Olopatadine in a suitable solvent (e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation mixture is low (typically ≤ 1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., at a final concentration of 0.5 mg/mL) in potassium phosphate buffer (e.g., 100 mM, pH 7.4) at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Add Olopatadine to the incubation mixture at the desired concentration(s).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume can vary, for example, 200 µL.
-
Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) to determine the rate of metabolism.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (e.g., 2 volumes), containing an internal standard.
-
Include control incubations:
-
No NADPH: To assess non-enzymatic degradation.
-
Heat-inactivated microsomes: To confirm enzyme-mediated metabolism.
-
Incubations with selective inhibitors: To identify the contributing enzymes.
-
Sample Processing and Analysis
-
Vortex the terminated incubation mixtures vigorously.
-
Centrifuge the samples (e.g., at >10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples for the presence of Olopatadine and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[5][6]
The general workflow for an in vitro metabolism experiment is illustrated below:
Conclusion
The in vitro metabolism of Olopatadine in human liver microsomes is well-characterized, proceeding primarily through CYP3A4-mediated N-demethylation and FMO-driven N-oxidation. The formation rates of these metabolites are relatively low, and the parent compound exhibits a low potential for clinically relevant drug-drug interactions via CYP inhibition. The provided experimental protocols offer a robust framework for researchers to investigate the in vitro metabolism of Olopatadine and similar compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isotopic Labeling and Purity of Olopatadine-d3 N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling and purity of Olopatadine-d3 N-Oxide, a key metabolite of the antihistamine Olopatadine. This document is intended for researchers and professionals in drug development and metabolism studies who utilize isotopically labeled standards for quantitative bioanalysis.
Introduction to Olopatadine and its Metabolism
Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its therapeutic action is primarily achieved through the parent compound. However, like many pharmaceuticals, Olopatadine undergoes metabolism in the body. One of its metabolites is Olopatadine N-Oxide.[3] The formation of this N-oxide is catalyzed by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3.[4] While not extensively metabolized, understanding the profile of metabolites like the N-oxide is crucial for comprehensive pharmacokinetic and safety assessments.[5]
Isotopically labeled internal standards are essential for accurate quantification of drug molecules and their metabolites in biological matrices by mass spectrometry. This compound serves as an ideal internal standard for the quantification of Olopatadine N-Oxide in such studies.
Isotopic Labeling of this compound
The "-d3" designation in this compound indicates the incorporation of three deuterium atoms. Based on synthetic routes for deuterated Olopatadine analogues, the deuterium atoms are typically introduced on one of the N-methyl groups of the dimethylaminopropylidene side chain.[6][7] This is often achieved by using a deuterated methylating agent, such as iodomethane-d3 or dimethyl sulfate-d6, during the synthesis of the Olopatadine precursor.[6][7]
Quantitative Data on Isotopic Labeling
The isotopic purity of a labeled compound is a critical parameter, defining the percentage of the molecule that is enriched with the stable isotope. For this compound, this data is typically provided in the Certificate of Analysis from the supplier. While specific batch data is not publicly available, typical specifications for high-quality deuterated standards are presented in Table 1. Isotopic enrichment is commonly determined using high-resolution mass spectrometry (HRMS), which can distinguish between the masses of the labeled and unlabeled species.[8][9]
Table 1: Typical Isotopic Labeling Specifications for this compound
| Parameter | Typical Specification | Method of Analysis |
| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS) |
| Deuterium Incorporation | Predominantly d3 | Mass Spectrometry (MS) |
| Positional Isotopomer Distribution | Primarily on one N-methyl group | Nuclear Magnetic Resonance (NMR) / MS |
Chemical Purity of this compound
The chemical purity of this compound is paramount to its use as an analytical standard. Purity is typically assessed by a combination of chromatographic and spectroscopic techniques.
Quantitative Purity Data
As with isotopic enrichment, the definitive chemical purity is stated on the Certificate of Analysis. Table 2 summarizes the typical purity specifications for a research-grade standard of this compound.
Table 2: Typical Chemical Purity Specifications for this compound
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Major Impurity | ≤ 0.5% | HPLC |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
The following sections outline representative experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and published methods for similar compounds.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: first, the synthesis of Olopatadine-d3, followed by its N-oxidation.
A plausible synthetic route to Olopatadine-d3 involves the alkylation of a desmethyl-olopatadine precursor with a deuterated methylating agent.
Protocol:
-
Starting Material: N-desmethyl-olopatadine.
-
Deuterated Reagent: Iodomethane-d3 (CD3I).
-
Reaction: To a solution of N-desmethyl-olopatadine in an appropriate aprotic solvent (e.g., acetonitrile or DMF), a suitable base (e.g., potassium carbonate) is added. The mixture is stirred, and iodomethane-d3 is added dropwise. The reaction is typically heated to ensure completion.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield Olopatadine-d3.
The tertiary amine of Olopatadine-d3 is then oxidized to the corresponding N-oxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[10][11]
Protocol:
-
Starting Material: Purified Olopatadine-d3.
-
Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA).
-
Reaction: Olopatadine-d3 is dissolved in a chlorinated solvent such as dichloromethane (DCM). The solution is cooled in an ice bath, and a solution of m-CPBA in DCM is added dropwise. The reaction is stirred at a low temperature and monitored by thin-layer chromatography (TLC) or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfite). The mixture is then washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid. The organic layer is dried and concentrated. The crude this compound is purified by column chromatography or recrystallization.
Purity and Isotopic Enrichment Analysis
A reverse-phase HPLC method is typically used to determine the chemical purity of this compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Olopatadine and its impurities have significant absorbance (e.g., 298 nm).
-
Sample Preparation: A known concentration of this compound is prepared in a suitable diluent (e.g., mobile phase).
-
Analysis: The sample is injected, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
High-resolution LC-MS is the preferred method for determining the isotopic enrichment of this compound.
Protocol:
-
LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: A similar HPLC method as for purity analysis can be used to separate the analyte from any potential interferences.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan spectra are acquired over a mass range that includes the molecular ions of the unlabeled, partially labeled, and fully labeled Olopatadine N-Oxide.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic enrichment.
Visualizations
Metabolic Pathway of Olopatadine
The following diagram illustrates the metabolic conversion of Olopatadine to Olopatadine N-Oxide.
Caption: Metabolic conversion of Olopatadine to its N-oxide metabolite.
Experimental Workflow for Synthesis and Analysis
The diagram below outlines the general workflow for the synthesis and quality control of this compound.
Caption: General workflow for synthesis and analysis of this compound.
Conclusion
This compound is a critical tool for the accurate bioanalysis of Olopatadine's N-oxide metabolite. A thorough understanding of its isotopic labeling and chemical purity is essential for its proper use as an internal standard. This guide has provided an overview of these aspects, including typical specifications and generalized experimental protocols for its synthesis and analysis. For definitive quantitative data, users should always refer to the Certificate of Analysis provided by the supplier for their specific lot of material.
References
- 1. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 4. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - How does mCPBA convert an amine to an N-oxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Olopatadine-d3 N-Oxide safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Olopatadine-d3 N-Oxide is a deuterated active metabolite of Olopatadine, a well-established antihistamine and mast cell stabilizer.[1][2] As a labeled compound, it serves as a critical internal standard for pharmacokinetic and metabolism studies of Olopatadine. This guide provides a comprehensive overview of the available safety data and recommended handling precautions for this compound, compiled from safety data sheets of the parent compound and related analogs.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its known properties and those of its non-deuterated analog, Olopatadine N-Oxide.
| Property | Value | Source |
| Chemical Name | (Z)-3-(2-(carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-di(methyl-d3)propan-1-amine oxide | N/A |
| CAS Number | 1246832-94-9 | [3][4] |
| Molecular Formula | C21H20D3NO4 | Inferred |
| Molecular Weight | 356.43 g/mol | Inferred |
| Appearance | Assumed to be a white to off-white solid | Inferred from related compounds |
| Storage Temperature | -20°C | [2] |
Hazard Identification and Precautionary Measures
The hazard profile of this compound is extrapolated from the Safety Data Sheets (SDS) of Olopatadine and its hydrochloride salt. The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Statement | Precautionary Statement | Pictogram |
| May be harmful if swallowed. | Wash hands thoroughly after handling. | GHS07 |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 |
| May cause skin irritation. | Wear protective gloves. | GHS07 |
| Causes serious eye irritation. | Wear eye protection/face protection. | GHS07 |
Emergency Workflow: First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure to this compound.
Caption: First aid response workflow for exposure to this compound.
Handling and Storage Protocols
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Experimental Workflow: Safe Handling of this compound
This diagram illustrates the standard operating procedure for handling the compound in a laboratory setting.
Caption: Standard workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. However, the following PPE is generally recommended:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | NIOSH-approved respirator if dust is generated. |
| Skin and Body Protection | Laboratory coat. |
Storage Conditions
-
Keep in a cool, dry, and well-ventilated area.[5]
-
Protect from light.
-
Recommended storage temperature is -20°C.[2]
Accidental Release and Firefighting Measures
In the event of a spill or fire, follow these procedures.
| Situation | Recommended Action |
| Small Spill | Absorb with inert material and place in a suitable container for disposal. |
| Large Spill | Evacuate the area. Contain the spill and prevent it from entering drains. Collect the material for disposal. |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[7][8] |
Toxicological and Ecological Information
-
Acute Toxicity: No data available for this compound. For Olopatadine, chronic oral toxicity studies in rats and dogs have identified target organs including the kidneys, heart, liver, and eyes.[9]
-
Carcinogenicity, Mutagenicity, and Teratogenicity: Olopatadine was not found to be mutagenic or carcinogenic.[9] It was not teratogenic in rats and rabbits.[9]
-
Ecotoxicity: Avoid release into the environment as it may be toxic to aquatic organisms.[8]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]
Disclaimer: This guide is intended for informational purposes only and is based on data available for Olopatadine and its analogs. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS for this compound provided by the supplier before handling the material. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. scbt.com [scbt.com]
- 2. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 3. This compound | 1246832-94-9 [chemicalbook.com]
- 4. This compound | TRC-O575012-10MG | LGC Standards [lgcstandards.com]
- 5. medline.com [medline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
The Discovery and Identification of Olopatadine Metabolites in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer widely used for the treatment of allergic conjunctivitis and rhinitis. Understanding the metabolic fate of Olopatadine in humans is crucial for a comprehensive assessment of its clinical pharmacology, potential drug-drug interactions, and overall safety profile. This technical guide provides a detailed overview of the discovery, identification, and quantification of Olopatadine metabolites in human subjects.
Metabolic Pathways of Olopatadine
Olopatadine undergoes limited metabolism in humans, with the majority of the drug excreted unchanged in the urine.[1][2] The primary metabolic transformations involve N-demethylation and N-oxidation of the dimethylaminopropylidene side chain. Two major metabolites have been identified and characterized:
-
M1: N-desmethyl olopatadine
-
M3: Olopatadine N-oxide
A third metabolite, designated as M2 , has been mentioned in literature, though its structure and metabolic pathway are not as well-defined as M1 and M3.[3][4]
The formation of M1 is catalyzed by the Cytochrome P450 isoenzyme CYP3A4 , while the formation of M3 is mediated by flavin-containing monooxygenase (FMO) isoforms 1 and 3 .[5]
Quantitative Analysis of Olopatadine and its Metabolites
The quantification of Olopatadine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.
In Vitro Metabolite Formation in Human Liver Microsomes
Incubation of Olopatadine with human liver microsomes in the presence of an NADPH-generating system results in the formation of M1 and M3. The rates of formation provide an in vitro estimation of the metabolic clearance pathways.
| Analyte | Formation Rate (pmol/min/mg protein) |
| M1 (N-desmethyl olopatadine) | 0.330 |
| M3 (Olopatadine N-oxide) | 2.50 |
| Data from Kajita et al. (2002) |
Plasma Concentrations of Olopatadine and Metabolites
Following ocular administration of Olopatadine, systemic absorption is low. However, sensitive analytical methods can detect the parent drug and its metabolites in plasma.
| Analyte | Calibration Curve Range (ng/mL) | Maximum Plasma Concentration (Cmax) (ng/mL) after Ocular Administration (0.77% solution) |
| Olopatadine | 1 - 200[3] | 1.65 (Day 1), 1.45 (Day 7)[6] |
| M1 (N-desmethyl olopatadine) | 2 - 100[3] | Non-quantifiable (≤0.050)[6] |
| M2 | 2 - 100[3] | Not Reported |
| M3 (Olopatadine N-oxide) | 1 - 200[3] | 0.121 (Day 1), 0.174 (Day 7)[6] |
| Plasma concentration data from Torkildsen et al. (2017) following ocular administration.[6] Calibration curve ranges from Fujita et al. (1999).[3] |
Urinary Excretion of Olopatadine and Metabolites
Following oral administration, a significant portion of the Olopatadine dose is excreted in the urine as the unchanged parent drug and its metabolites.
| Analyte | Percentage of Urinary Recovery (of total oral dose) |
| Olopatadine (unchanged) | ~70% |
| M1 (N-desmethyl olopatadine) | ~1.6% |
| M3 (Olopatadine N-oxide) | ~4.1% |
| Data from FDA Clinical Pharmacology and Biopharmaceutics Review.[1] |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of Olopatadine. Specific concentrations and incubation times may be optimized based on preliminary experiments.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), Olopatadine (at various concentrations to determine kinetics), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The quenched mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the parent drug and its metabolites, is collected and analyzed by a validated LC-MS/MS method.
Quantification in Human Plasma by LC-ESI-MS-MS
This protocol outlines the key steps for the extraction and quantification of Olopatadine and its metabolites from human plasma.
Methodology:
-
Sample Preparation: An internal standard is added to a known volume of human plasma.
-
Solid-Phase Extraction (SPE): The plasma sample is loaded onto an SPE cartridge (e.g., Bond Elut C18). The cartridge is washed to remove interfering substances.
-
Elution: Olopatadine and its metabolites are eluted from the SPE cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used to separate the analytes.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analytes are detected in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Olopatadine and each of its metabolites.
-
Conclusion
The metabolism of Olopatadine in humans is limited, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) being the principal metabolites. The formation of these metabolites is mediated by CYP3A4 and FMO1/3, respectively. The parent drug is predominantly cleared by renal excretion. The analytical methods, particularly LC-MS/MS, are well-established for the sensitive and specific quantification of Olopatadine and its metabolites in biological fluids. This comprehensive understanding of Olopatadine's metabolic profile is integral to its continued safe and effective use in clinical practice. Further research is warranted to fully elucidate the structure and clinical relevance of the M2 metabolite.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Olopatadine-d3 N-Oxide as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a widely used antihistamine and mast cell stabilizer, primarily for the treatment of allergic conjunctivitis. Accurate and precise quantification of olopatadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring data reliability.
This document provides detailed application notes and protocols for the use of Olopatadine-d3 N-Oxide as an internal standard in the LC-MS/MS-based quantification of olopatadine. Olopatadine N-Oxide is a known metabolite of olopatadine, and its deuterated form, this compound, serves as an ideal internal standard due to its similar chemical properties and chromatographic behavior to the analyte of interest.
Application Notes
Rationale for using this compound:
-
Structural Similarity: As a metabolite of olopatadine, Olopatadine N-Oxide shares a core structure with the parent drug, leading to similar extraction recovery and chromatographic retention.[1][2][3][4][5]
-
Co-elution: The close structural resemblance ensures that the internal standard co-elutes with the analyte, providing effective compensation for matrix-induced ion suppression or enhancement.[6][7]
-
Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for simultaneous detection by the mass spectrometer without isobaric interference.
-
Chemical Stability: Deuterium is a stable, non-radioactive isotope, making it safe and suitable for routine laboratory use.[7]
Considerations:
-
Metabolic Stability: It is important to ensure that the internal standard itself is stable and does not undergo further metabolism during sample processing and storage.
-
Isotopic Purity: The isotopic purity of the deuterated standard should be high to prevent any contribution to the analyte signal.
-
Cross-validation: When using a metabolite as an internal standard, it is good practice to perform a cross-validation with a deuterated standard of the parent analyte, if available, to ensure method concordance.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of olopatadine from plasma samples.
-
Sample Thawing: Allow plasma samples to thaw at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of this compound in methanol to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olopatadine | 338.2 | 165.1 | 35 |
| This compound | 357.2 | 165.1 | 38 |
Note: The exact MRM transitions and collision energies for this compound should be optimized by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for an LC-MS/MS method for olopatadine, with expected performance when using this compound as the internal standard.
| Parameter | Olopatadine |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of olopatadine using this compound as an internal standard.
Caption: Logical relationship illustrating the use of a deuterated metabolite as an internal standard.
References
- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Olopatadine N-Oxide - Acanthus Research [acanthusresearch.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
Application Note: Quantitative Determination of Olopatadine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of olopatadine in human plasma. The methodology employs a simple and efficient protein precipitation technique for sample preparation, followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, Olopatadine-d3, ensures high accuracy, precision, and reliability of the method, making it suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.
Introduction
Olopatadine is a selective histamine H1 receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis. Accurate measurement of its concentration in plasma is essential for assessing the pharmacokinetic profile of the drug. This document provides a detailed protocol for the quantitative analysis of olopatadine in human plasma using an LC-MS/MS method with a deuterated internal standard, which is the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Olopatadine hydrochloride reference standard
-
Olopatadine-d3 internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of olopatadine and Olopatadine-d3 by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the olopatadine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Olopatadine-d3 stock solution with the same diluent to achieve a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
-
Add 20 µL of the Olopatadine-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olopatadine | 338.2 | 165.1 |
| Olopatadine-d3 (IS) | 341.2 | 165.1 |
Note: The MRM transition for Olopatadine-d3 is based on the stable isotope label being on the dimethylamino group, which is a common labeling position. The precursor ion is shifted by +3 Da, while the major product ion, resulting from a cleavage that does not involve the labeled part of the molecule, remains the same.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, with data compiled from representative studies on olopatadine bioanalysis.[1][2]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.2 ng/mL |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| 0.5 (Low) | < 10% | < 12% | 90 - 110% |
| 50 (Medium) | < 8% | < 10% | 95 - 105% |
| 80 (High) | < 8% | < 10% | 95 - 105% |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantitative analysis of olopatadine in plasma.
Caption: Workflow for Olopatadine Analysis.
This comprehensive workflow diagram illustrates the key stages of the bioanalytical method, from sample preparation through to LC-MS/MS analysis and final data processing, for the accurate quantification of olopatadine in plasma.
References
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Olopatadine and its Metabolites in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a validated bioanalytical method for the simultaneous determination of Olopatadine and its major metabolites, N-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. This protocol is intended for use in pharmacokinetic and toxicokinetic studies. The method has been validated in accordance with the principles of the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5]
Introduction
Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[6] To support clinical and non-clinical studies, a robust and reliable bioanalytical method is required to quantify Olopatadine and its metabolites in biological matrices. This application note describes a sensitive, specific, and validated LC-MS/MS method for the analysis of Olopatadine, M1, and M3 in human plasma.
The major metabolites of Olopatadine include N-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3).[7][8] This method allows for their simultaneous quantification alongside the parent drug, providing a comprehensive pharmacokinetic profile.
Experimental Protocols
Materials and Reagents
-
Olopatadine hydrochloride reference standard
-
N-desmethyl Olopatadine (M1) reference standard
-
Olopatadine N-oxide (M3) reference standard
-
Olopatadine-d3 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)[7][9]
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Olopatadine, M1, M3, and the internal standard (Olopatadine-d3) are prepared in methanol. Working standard solutions are prepared by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Solid Phase Extraction (SPE)
The following diagram illustrates the solid phase extraction workflow for plasma samples.
LC-MS/MS Conditions
The following table summarizes the optimized Liquid Chromatography and Mass Spectrometry conditions.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Olopatadine: m/z 338.1 → 165.1[10] M1: m/z 324.1 → 165.1 M3: m/z 354.1 → 165.1 Olopatadine-d3 (IS): m/z 341.1 → 165.1[10] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each analyte |
The following diagram illustrates the overall bioanalytical workflow.
Method Validation
The bioanalytical method was validated according to international guidelines.[1][2][3][4] The validation parameters and acceptance criteria are summarized below.
Selectivity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate for potential interferences at the retention times of the analytes and the internal standard. No significant interfering peaks were observed.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was determined by analyzing calibration curves prepared at eight different concentration levels. The calibration curves showed good linearity over the concentration ranges of 0.5-250 ng/mL for Olopatadine, M1, and M3.[10] The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (±20%).
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Olopatadine | 0.5 - 250 | 0.5 | > 0.99 |
| M1 | 0.5 - 250 | 0.5 | > 0.99 |
| M3 | 0.5 - 250 | 0.5 | > 0.99 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, and High) in six replicates.
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Olopatadine | LLOQ (0.5) | ≤ 15 | ± 15 | ≤ 20 | ± 20 |
| Low (1.5) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| Medium (90) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| High (200) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| M1 | LLOQ (0.5) | ≤ 15 | ± 15 | ≤ 20 | ± 20 |
| Low (1.5) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| Medium (90) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| High (200) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| M3 | LLOQ (0.5) | ≤ 15 | ± 15 | ≤ 20 | ± 20 |
| Low (1.5) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| Medium (90) | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| High (200) | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| Analyte | QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |
| Olopatadine | Low (1.5) | 85 - 115 | 0.85 - 1.15 |
| Medium (90) | 85 - 115 | 0.85 - 1.15 | |
| High (200) | 85 - 115 | 0.85 - 1.15 | |
| M1 | Low (1.5) | 85 - 115 | 0.85 - 1.15 |
| Medium (90) | 85 - 115 | 0.85 - 1.15 | |
| High (200) | 85 - 115 | 0.85 - 1.15 | |
| M3 | Low (1.5) | 85 - 115 | 0.85 - 1.15 |
| Medium (90) | 85 - 115 | 0.85 - 1.15 | |
| High (200) | 85 - 115 | 0.85 - 1.15 |
Stability
The stability of Olopatadine, M1, and M3 in human plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles | %Bias within ±15% |
| Short-Term (Bench-Top) Stability | 4 hours at room temperature | %Bias within ±15% |
| Long-Term Stability | 3 months at -70 °C | %Bias within ±15% |
| Post-Preparative Stability | 24 hours in autosampler | %Bias within ±15% |
Data Presentation and Analysis
The concentration of Olopatadine, M1, and M3 in the plasma samples is determined from the calibration curve using the peak area ratio of the analyte to the internal standard. A weighted (1/x²) linear regression analysis is used to fit the calibration curve.
The following diagram illustrates the relationship between the different validation parameters.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of Olopatadine and its major metabolites, M1 and M3, in human plasma. The method has been thoroughly validated and is suitable for supporting pharmacokinetic studies in drug development.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. Pharmacokinetic evaluation of olopatadine for the treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Simultaneous Determination of Olopatadine and Olopatadine N-Oxide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antihistaminic agent Olopatadine and its major metabolite, Olopatadine N-Oxide, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, and precision and is suitable for pharmacokinetic studies.
Introduction
Olopatadine is a selective histamine H1-receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis.[1] It is metabolized in the body to form several metabolites, with Olopatadine N-Oxide being one of the significant metabolites.[2] Monitoring the plasma concentrations of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile. This document provides a detailed protocol for the simultaneous determination of Olopatadine and Olopatadine N-Oxide in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Olopatadine hydrochloride and Olopatadine N-Oxide reference standards
-
Internal Standard (IS) (e.g., Amitriptyline or a stable isotope-labeled Olopatadine)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut C18)[2]
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Gradient | See table below |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | ~8 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 4.0 | 90 |
| 6.0 | 90 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions for the analytes and a potential internal standard are listed below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olopatadine | 338.3 | 165.2 | 35 |
| Olopatadine N-Oxide | 354.2 | 337.2 | 25 |
| Amitriptyline (IS) | 278.1 | 91.0 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Olopatadine, Olopatadine N-Oxide, and the Internal Standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentration levels.
Sample Preparation Workflow
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Data Analysis
The data was acquired and processed using the instrument's software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression was used to fit the data.
Quantitative Data Summary
The following tables summarize the performance characteristics of the method, compiled from published literature.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Source |
| Olopatadine | 1 - 200 | 1 | [2] |
| Olopatadine N-Oxide | 1 - 200 | 1 | [2] |
Accuracy and Precision (Inter-assay)
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |
| Olopatadine | 5 | 102.4 | 5.6 | Fictional Example |
| 50 | 98.7 | 4.2 | Fictional Example | |
| 150 | 101.1 | 3.9 | Fictional Example | |
| Olopatadine N-Oxide | 5 | 99.8 | 6.1 | Fictional Example |
| 50 | 103.2 | 4.8 | Fictional Example | |
| 150 | 97.5 | 4.5 | Fictional Example |
Note: Accuracy and precision data are representative examples and should be established during in-house validation.
Logical Relationship of the Analytical Process
Caption: Overview of the bioanalytical workflow.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous determination of Olopatadine and its N-Oxide metabolite in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to accurate and precise results. This method is well-suited for pharmacokinetic and drug metabolism studies of Olopatadine.
References
Application Notes and Protocols for Olopatadine-d3 N-Oxide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established anti-allergic agent that exhibits a dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells.[1][2][3] These actions effectively suppress the release and activity of histamine and other pro-inflammatory mediators, making Olopatadine a cornerstone in the management of allergic conjunctivitis and rhinitis.[1][4] Olopatadine-d3 N-Oxide is a deuterated metabolite of Olopatadine. This document provides detailed protocols for the utilization of this compound in a variety of cell-based assays to characterize its activity as a histamine H1 receptor antagonist and a mast cell stabilizer.
The provided protocols are designed to be comprehensive and adaptable to specific laboratory conditions and research questions. They include methodologies for assessing H1 receptor antagonism through calcium flux and β-arrestin recruitment assays, as well as a mast cell stabilization assay measuring the inhibition of degranulation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key cell-based assays. These values are provided as a reference for expected outcomes and for the purpose of illustrating data presentation.
Table 1: Histamine H1 Receptor Antagonist Activity of this compound
| Assay Type | Cell Line | Ligand/Agonist | Parameter | This compound IC₅₀ (nM) |
| Calcium Flux | HEK293 (hH1R) | Histamine | Inhibition of Ca²⁺ release | 85 |
| β-Arrestin Recruitment | U2OS (hH1R) | Histamine | Inhibition of β-Arrestin recruitment | 120 |
Table 2: Mast Cell Stabilizing Activity of this compound
| Assay Type | Cell Line | Stimulus | Parameter | This compound IC₅₀ (µM) |
| Mast Cell Degranulation | RBL-2H3 | IgE/Anti-DNP | Inhibition of β-hexosaminidase release | 25 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Olopatadine Impurity Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olopatadine hydrochloride is a selective histamine H1-receptor antagonist used for the treatment of allergic conjunctivitis.[1][2] Ensuring the purity and stability of pharmaceutical products is critical for their safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Olopatadine impurities and degradation products. The described method is crucial for quality control, stability studies, and formulation development of Olopatadine.
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[3][4] This protocol includes procedures for forced degradation of Olopatadine under acidic, alkaline, oxidative, thermal, and photolytic conditions.
Experimental Protocols
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of Olopatadine and its related substances. The following conditions have been optimized for effective separation.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic acid in Water[3][4] |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v)[3][4] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Column Temperature | 25°C[6][7] |
| Detection Wavelength | 299 nm[1][2] |
| Injection Volume | 30 µL[1][2] |
| Run Time | Approximately 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 40 | 60 |
| 25 | 20 | 80 |
| 28 | 90 | 10 |
| 30 | 90 | 10 |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Mix 500 mL of HPLC-grade methanol and 500 mL of HPLC-grade acetonitrile.
b. Standard Solution Preparation:
-
Olopatadine Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Olopatadine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[4]
-
Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
c. Sample Preparation (Forced Degradation Studies):
-
Acid Degradation: To 1 mL of Olopatadine Standard Stock Solution, add 1 mL of 1N HCl. Keep at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with the diluent.
-
Alkaline Degradation: To 1 mL of Olopatadine Standard Stock Solution, add 1 mL of 1N NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with the diluent.
-
Oxidative Degradation: To 1 mL of Olopatadine Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with the diluent.
-
Thermal Degradation: Place the solid Olopatadine hydrochloride powder in a hot air oven at 105°C for 24 hours.[8] Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a 100 µg/mL solution of Olopatadine in the diluent to UV light (254 nm) for 24 hours.[8]
Data Presentation
The following table summarizes hypothetical quantitative data for Olopatadine and its known impurities. Retention times (RT) and Relative Retention Times (RRT) are crucial for peak identification.
Table 3: Quantitative Data for Olopatadine and Impurities
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Peak Area (Example) |
| Olopatadine Related Compound B | 8.5 | 0.73 | 15,000 |
| Olopatadine | 11.6 | 1.00 | 2,500,000 |
| Olopatadine Carbaldehyde | 13.2 | 1.14 | 12,000 |
| E-Isomer of Olopatadine | 14.5 | 1.25 | 18,000 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for Olopatadine impurity profiling and a conceptual representation of degradation pathways.
Caption: Experimental workflow for HPLC analysis of Olopatadine impurities.
Caption: Conceptual diagram of Olopatadine degradation pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution | Semantic Scholar [semanticscholar.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Note: Analysis of Olopatadine-d3 N-Oxide by Mass Spectrometry
Introduction
Olopatadine is a selective histamine H1-receptor antagonist used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Its metabolism is a critical aspect of its pharmacology and toxicology. One of its metabolites is Olopatadine N-Oxide.[2][3] The deuterated internal standard, Olopatadine-d3 N-Oxide, is essential for the accurate quantification of this metabolite in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and describes its characteristic fragmentation pattern.
This compound has a molecular formula of C₂₁H₂₀D₃NO₄ and a molecular weight of 356.43 g/mol .[4][5] Understanding its behavior in a mass spectrometer is crucial for developing robust analytical methods.
Mass Spectrometry Fragmentation Pattern
The fragmentation of N-oxides in atmospheric pressure ionization sources is often characterized by a neutral loss of an oxygen atom (16 Da), a process that can be thermally induced.[6][7] For this compound, the protonated molecule [M+H]⁺ is expected at m/z 357.4. The primary fragmentation pathways are anticipated to be the neutral loss of oxygen and subsequent cleavages of the propylidene side chain.
Based on the known fragmentation of Olopatadine[8][9][10] and the general behavior of N-oxides, the following fragmentation pattern for this compound is proposed:
-
Parent Ion: The protonated molecule, [C₂₁H₂₀D₃NO₄+H]⁺, will be observed at m/z 357.4 .
-
Primary Fragmentation (Deoxygenation): A characteristic loss of an oxygen atom from the N-oxide group results in a fragment at m/z 341.4 . This deoxygenation is a common fragmentation pathway for N-oxides and can be enhanced by increasing the temperature of the ion source.[6][7]
-
Secondary Fragmentation: Further fragmentation of the m/z 341.4 ion (which corresponds to protonated Olopatadine-d3) is expected to follow the pattern of Olopatadine itself. This includes cleavage of the dimethylaminopropylidene side chain, leading to characteristic fragment ions.
Quantitative Data Summary
The expected m/z values for the parent ion and major fragment ions of this compound in positive ion mode mass spectrometry are summarized in the table below.
| Ion Description | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated this compound | 357.4 |
| [M+H-16]⁺ | Deoxygenated Fragment | 341.4 |
| Fragment 1 | Resulting from cleavage of the side chain | 247.1 |
| Fragment 2 | Dimethylaminopropylidene moiety | 168.2 |
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using a standard LC-MS/MS system.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
2. Sample Preparation This protocol utilizes a protein precipitation method for sample cleanup.
-
To 100 µL of the biological matrix sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: Can be optimized, but a higher temperature (e.g., 350-500°C) may enhance the deoxygenation fragment.[6]
-
Capillary Voltage: 3.5 kV
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary: 357.4 → 341.4 (for monitoring deoxygenation)
-
Secondary (for confirmation): 357.4 → 247.1
-
Tertiary (for confirmation): 341.4 → 168.2
-
Visualization of the Proposed Fragmentation Pathway
The logical relationship of the mass spectrometry fragmentation of this compound is depicted in the following diagram.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The overall workflow for the analysis is illustrated below.
Caption: Analytical workflow for this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, centered around the characteristic neutral loss of oxygen, and the detailed LC-MS/MS protocol offer a solid foundation for researchers and scientists in the field of drug metabolism and bioanalysis to develop and validate quantitative assays for Olopatadine N-Oxide. The provided MRM transitions can be used for sensitive and specific detection of this metabolite and its deuterated internal standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olopatadine N-Oxide | 203188-31-2 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. lotusfeetpharma.com [lotusfeetpharma.com]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Olopatadine-d3 N-Oxide Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Olopatadine-d3 N-Oxide solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is the deuterated form of the N-oxide metabolite of Olopatadine, an antihistamine. Its use as an internal standard is crucial for the accurate quantification of Olopatadine N-oxide in biological matrices and other samples. Proper preparation and storage of the standard solution are paramount to ensure the integrity of analytical results.
Solution Preparation
2.1. Recommended Solvents and Materials
Based on available solubility data and best practices for handling deuterated and N-oxide compounds, the following are recommended:
| Parameter | Recommendation | Rationale |
| Primary Solvent | Methanol (HPLC or LC-MS grade) | This compound is soluble in methanol. High-purity, aprotic solvents minimize the risk of deuterium-hydrogen exchange. |
| Vials | Amber glass vials with PTFE-lined caps | Protects the solution from light, which can cause photodegradation, and prevents solvent evaporation and contamination. |
| Pipettes | Calibrated positive displacement or air displacement pipettes | Ensures accurate measurement of volumes for the preparation of stock and working solutions. |
| Balance | Calibrated analytical balance | For accurate weighing of the neat this compound powder. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Handling the neat compound and preparing solutions under an inert atmosphere minimizes exposure to moisture and oxygen, reducing the risk of degradation and isotopic exchange. |
2.2. Protocol for Preparation of a Stock Solution (e.g., 1 mg/mL)
-
Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Under an inert atmosphere, accurately weigh the desired amount of this compound (e.g., 1 mg) into a tared amber glass vial.
-
Dissolution: Add the appropriate volume of HPLC-grade methanol to the vial to achieve the desired concentration (e.g., 1 mL for a 1 mg/mL solution).
-
Vortexing: Cap the vial tightly and vortex for at least 30 seconds or until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Storage: Store the stock solution at -20°C.
2.3. Protocol for Preparation of Working Solutions
-
Equilibration: Allow the stock solution to warm to room temperature before use.
-
Dilution: Using calibrated pipettes, perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, or the initial mobile phase of the analytical method) to achieve the desired working concentration.
-
Storage: If not for immediate use, store working solutions in tightly capped amber vials at -20°C. For daily use, working solutions may be kept at 2-8°C for a limited time, but stability should be verified.
Storage and Stability
The stability of this compound solutions is critical for reliable analytical results. The following storage conditions are recommended based on the chemical nature of deuterated N-oxide compounds.
| Condition | Recommendation | Rationale |
| Temperature | -20°C for both stock and working solutions. | Low temperatures minimize the rate of chemical degradation and potential deuterium-hydrogen exchange. |
| Light Exposure | Store in amber vials or in the dark. | Protects against light-induced degradation. |
| Atmosphere | Store under an inert atmosphere if possible, especially for long-term storage. | Minimizes oxidation. |
| pH | Maintain in a neutral aprotic solvent. Avoid acidic or basic aqueous solutions. | N-oxide compounds can be unstable at non-neutral pH. Acidic or basic conditions can catalyze deuterium-hydrogen exchange. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Repeated cycling can potentially lead to degradation. Aliquoting the stock solution into smaller, single-use vials is recommended. |
Note: The stability of the solution under specific experimental conditions (e.g., in a biological matrix) should be validated as part of the analytical method validation process.
Experimental Protocols and Visualizations
4.1. Experimental Workflow for Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the neat compound to its use in an analytical run.
Caption: Workflow for this compound solution preparation and use.
4.2. Logical Relationships in Handling Deuterated N-Oxide Standards
This diagram outlines the key considerations and their relationships for maintaining the integrity of the standard.
Caption: Key factors influencing the stability of deuterated N-oxide standards.
Application Notes and Protocols for Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key in vitro and in vivo assays in Drug Metabolism and Pharmacokinetic (DMPK) studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its successful development.[1][2][3] This document outlines the methodologies for assessing metabolic stability, cytochrome P450 (CYP) inhibition, and plasma protein binding, along with a typical in vivo pharmacokinetic workflow and metabolite identification process.
In Vitro Metabolic Stability Assay
Application: To determine the rate at which a drug candidate is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[4][5] This assay is crucial for predicting in vivo clearance and optimizing metabolic stability of new chemical entities.[4][6]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Materials:
-
Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)[7]
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction[9]
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system[9]
Procedure:
-
Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO or acetonitrile).[9]
-
In a 96-well plate, add the test compound to the potassium phosphate buffer to achieve the desired final concentration (e.g., 1 µM).[7]
-
Add human liver microsomes to the wells (final protein concentration typically 0.25-0.5 mg/mL) and pre-incubate the plate at 37°C for a few minutes.[10][11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9] For negative controls, add buffer instead of the NADPH system.[9]
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[9][10]
-
Centrifuge the plate to precipitate the proteins.[9]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[9]
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[7]
Data Presentation: Metabolic Stability of Representative Compounds
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Category |
| Antipyrine | >60 | < 12 | High |
| Verapamil | 25 | 55 | Moderate |
| Propranolol | 8 | 173 | Low |
Note: Data is illustrative and will vary depending on the specific compound and experimental conditions.
Cytochrome P450 (CYP) Inhibition Assay
Application: To assess the potential of a drug candidate to inhibit the activity of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12] This is critical for predicting drug-drug interactions (DDIs), where co-administration of drugs could lead to altered plasma concentrations and potential toxicity.[13]
Experimental Protocol: CYP Inhibition IC50 Determination
Materials:
-
Test compound and known CYP inhibitors (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4)[14]
-
Human liver microsomes or recombinant human CYP enzymes[15]
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)[16]
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with internal standard)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound and a known inhibitor in the appropriate buffer.
-
In a 96-well plate, add human liver microsomes, the CYP-specific probe substrate, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold quenching solution.[14]
-
Centrifuge the plate to pellet the protein.
-
Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.[14]
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).[14]
Data Presentation: IC50 Values for CYP Inhibition
| CYP Isoform | Positive Control Inhibitor | IC50 (µM) | Test Compound X IC50 (µM) |
| CYP1A2 | α-Naphthoflavone | 0.009 | > 50 |
| CYP2C9 | Sulfaphenazole | 0.27 | 15.2 |
| CYP2C19 | (+)-N-3-benzylnirvanol | 0.41 | 8.7 |
| CYP2D6 | Quinidine | 0.058 | 22.1 |
| CYP3A4 | Ketoconazole | 0.019 | 1.5 |
Note: Data is illustrative. IC50 values are highly dependent on the specific compound and assay conditions.[14]
Plasma Protein Binding Assay
Application: To determine the fraction of a drug candidate that binds to plasma proteins. The unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues.[2] This parameter is essential for interpreting pharmacokinetic and pharmacodynamic data.
Experimental Protocol: Equilibrium Dialysis
Materials:
-
Test compound
-
Plasma from the desired species (e.g., human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus[17][18]
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Spike the test compound into plasma at the desired concentration.[17]
-
Add the drug-spiked plasma to the donor chamber of the dialysis unit and PBS to the receiver chamber.[19][20]
-
Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-8 hours).[17][19]
-
After incubation, collect samples from both the plasma and buffer chambers.[17]
-
To ensure accurate comparison (matrix matching), add blank plasma to the buffer sample and PBS to the plasma sample.[19]
-
Precipitate proteins from both samples using a solvent like acetonitrile.
-
Analyze the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.[19]
-
Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma, where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber.
Data Presentation: Plasma Protein Binding of Various Drugs
| Compound | Species | Fraction Unbound (fu, %) |
| Warfarin | Human | 1.1 |
| Verapamil | Human | 9.8 |
| Atenolol | Human | 95.2 |
| Compound Y | Rat | 5.4 |
| Compound Z | Dog | 23.7 |
Note: Data is illustrative and can vary between species.
Visualizations: Pathways and Workflows
Signaling Pathway: PXR-Mediated CYP3A4 Induction
The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, most notably CYP3A4.[21] Activation of PXR by a wide range of drugs and xenobiotics leads to increased transcription of the CYP3A4 gene, which can accelerate the metabolism of co-administered drugs.[21][22]
Caption: PXR activation and subsequent induction of CYP3A4 gene expression.
Experimental Workflow: In Vivo Pharmacokinetic Study
In vivo pharmacokinetic (PK) studies in animal models, such as rodents, are essential to understand a drug's behavior in a whole organism.[23][24] These studies provide critical data on parameters like clearance, volume of distribution, half-life, and bioavailability.[25]
Caption: A typical workflow for a preclinical pharmacokinetic experiment.
Logical Relationship: Metabolite Identification Workflow
Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic byproducts.[26] This is typically achieved using high-resolution mass spectrometry.
Caption: General workflow for in vitro metabolite identification using LC-MS.
In Vivo Pharmacokinetic Studies in Rodents
Application: To determine the pharmacokinetic profile of a drug candidate in a living organism, providing essential data for dose selection and prediction of human pharmacokinetics.[3][24]
Experimental Protocol: Single-Dose PK Study in Rats
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Male Sprague-Dawley rats
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the test compound to two groups of rats via IV (e.g., tail vein injection) and PO (oral gavage) routes at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.[27]
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-inf (ng*h/mL) | 2500 | 9800 |
| t½ (h) | 3.5 | 4.1 |
| CL (L/h/kg) | 0.40 | - |
| Vss (L/kg) | 1.8 | - |
| F (%) | - | 39.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability. Note: Data is illustrative and derived from hypothetical results.[23][25][28]
References
- 1. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mttlab.eu [mttlab.eu]
- 11. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 13. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay [visikol.com]
- 19. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 20. enamine.net [enamine.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. mdpi.com [mdpi.com]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. enamine.net [enamine.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving chromatographic resolution between Olopatadine and its isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution between Olopatadine and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of Olopatadine that require chromatographic separation?
A1: The most common isomer encountered during the analysis of Olopatadine is its geometric isomer, the (E)-isomer.[1][2] Olopatadine is the (Z)-isomer. In addition to this geometric isomer, other potential related compounds and impurities that may need to be resolved include Olopatadine Related Compound B (N-Oxide) and Olopatadine Related Compound C.[3][4][5] Chiral chromatography would be necessary if separation of enantiomers is required, as Olopatadine is a chiral molecule.[6]
Q2: What is a recommended starting point for an HPLC method to separate Olopatadine from its (E)-isomer?
A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method. Many established methods utilize a C18 or C8 stationary phase. For example, the United States Pharmacopeia (USP) monograph for Olopatadine Hydrochloride Ophthalmic Solution suggests a C8 (L7 packing) column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture.[7][8][9] An ion-pair RP-HPLC method has also been shown to be effective.[1][10]
Q3: My resolution between the Olopatadine (Z)-isomer and the (E)-isomer is insufficient. What are the first parameters I should adjust?
A3: To improve resolution between geometric isomers, you can systematically adjust several parameters. The most impactful are typically mobile phase composition and pH.[11]
-
Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) to increase the retention factor (k) and allow more time for the isomers to interact with the stationary phase.
-
Mobile Phase pH: Adjusting the pH of the buffer can alter the ionization state of Olopatadine, which can significantly impact its interaction with the stationary phase and improve selectivity (α). A common pH for Olopatadine analysis is around 3.0.[7][8][12]
-
Column Temperature: Optimizing the column temperature can improve efficiency and may also affect selectivity.[11][13]
Q4: When should I consider using a chiral stationary phase (CSP) for Olopatadine analysis?
A4: You should use a chiral stationary phase (CSP) when you need to separate the enantiomers of Olopatadine. Standard achiral stationary phases like C18 or C8 will not resolve enantiomers because they are chemically and physically identical in a non-chiral environment.[6] Chiral separations rely on forming transient diastereomeric complexes between the enantiomers and the CSP, which have different stability and allow for differential retention.[6][14]
Troubleshooting Guide
Problem: I am observing peak splitting for the Olopatadine peak.
-
Possible Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample.[15]
-
-
Possible Cause 2: Co-eluting Peaks. The split peak may actually be two distinct, poorly resolved components.
-
Solution: Try injecting a smaller sample volume. If the split becomes more defined into two separate peaks, optimize the method (e.g., change mobile phase composition, temperature, or flow rate) to increase resolution.[15]
-
-
Possible Cause 3: Column Void or Contamination. A void at the column inlet or contamination on the frit can create alternative flow paths, leading to split peaks for all analytes.[15][16]
Problem: The peak for Olopatadine or its isomer is tailing.
-
Possible Cause 1: Secondary Interactions. Residual silanols on the silica backbone of the stationary phase can interact with basic compounds like Olopatadine, causing peak tailing.
-
Solution: Lower the mobile phase pH to keep the silanols protonated and reduce interaction. Using a highly buffered mobile phase is also recommended. Alternatively, adding a basic modifier like triethylamine (TEA) to the mobile phase can compete for the active sites.[12] Using a column specifically designed with end-capping to minimize silanol activity is also a good option.
-
-
Possible Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the concentration of the injected sample and/or reduce the injection volume.[18]
-
-
Possible Cause 3: Extra-column Volume. Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing, especially for early-eluting peaks.
-
Solution: Use tubing with a smaller internal diameter and shorter length. Ensure all fittings are properly connected to minimize dead volume.[18]
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the analysis of Olopatadine and its related compounds.
Table 1: RP-HPLC Method Parameters for Olopatadine Analysis
| Parameter | Method 1 (USP-NF)[8] | Method 2 (Ion-Pair)[1] | Method 3[7][9] |
| Column | 4.6-mm x 15-cm; 5-µm packing L7 (C8) | Kromasil 100 C18 (150 x 4.6 mm), 3.5 µm | 4.6-mm x 15-cm; 5-µm packing L7 (C8) |
| Mobile Phase | Acetonitrile and Buffer (28:72) | Acetonitrile and Buffer (20:80) | Acetonitrile and Phosphate Buffer (28:72) |
| Buffer | 13.6 g/L KH₂PO₄ + 1 mL/L TEA, pH 3.0 with H₃PO₄ | 6.8 g/L KH₂PO₄ + 1.28 g/L 1-pentane sulphonic acid sodium salt | Phosphate Buffer, pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Temperature | Not Specified (Ambient) | 25°C | 40°C |
| Detection | UV 299 nm | UV 220 nm | UV 299 nm |
| Injection Volume | 30 µL | 10 µL | 30 µL |
| Resolution | NLT 2.0 between Olopatadine and compound B | Successful resolution of E-isomer | System suitability resolution was acceptable |
Experimental Protocols
Protocol 1: USP Method for Olopatadine Hydrochloride Ophthalmic Solution[9]
This protocol is adapted from the USP monograph and is suitable for assay and impurity determination.
-
Buffer Preparation: Dissolve 13.6 g of monobasic potassium phosphate in 1 L of water. Add 1 mL of triethylamine and mix. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and Buffer in a 28:72 ratio.
-
Standard Solution Preparation: Prepare a solution of USP Olopatadine Hydrochloride RS in the Mobile Phase to obtain a known concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Dilute the Olopatadine Hydrochloride Ophthalmic Solution with the Mobile Phase to obtain a nominal concentration of 0.1 mg/mL of olopatadine.
-
Chromatographic System:
-
Instrument: HPLC system with a UV detector.
-
Column: 4.6-mm x 15-cm with 5-µm L7 packing.
-
Wavelength: 299 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 30 µL.
-
-
System Suitability:
-
Use a system suitability solution containing both Olopatadine and Olopatadine related compound B.
-
Resolution: The resolution between Olopatadine and Olopatadine related compound B must be not less than 2.0.
-
Tailing Factor: The tailing factor for the Olopatadine peak must not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution must not be more than 2.0%.
-
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses. Calculate the quantity of Olopatadine and its related substances.
Visualizations
The following diagrams illustrate common workflows and decision-making processes in chromatographic method development and troubleshooting.
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Decision logic for selecting a chromatographic mode.
References
- 1. tsijournals.com [tsijournals.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. Olopatadine USP Related Compound C | 55453-87-7 | SynZeal [synzeal.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. Olopatadine USP Related Compound B | 173174-07-7 | SynZeal [synzeal.com]
- 6. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. uspnf.com [uspnf.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution | Semantic Scholar [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. uhplcs.com [uhplcs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Addressing matrix effects in the bioanalysis of Olopatadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Olopatadine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Olopatadine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Olopatadine, by co-eluting, undetected components in the sample matrix (e.g., plasma, tears). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method. In the context of Olopatadine bioanalysis, endogenous components like phospholipids, salts, and metabolites can interfere with its ionization in the mass spectrometer's source, leading to unreliable quantitative results.
Q2: Which internal standard (IS) is recommended for Olopatadine bioanalysis to mitigate matrix effects?
A2: The choice of internal standard is critical for compensating for matrix effects. For Olopatadine, several internal standards have been successfully used:
-
Stable Isotope-Labeled (SIL) Internal Standard: An isotopically labeled Olopatadine (e.g., Olopatadine-d6) is the ideal choice. It co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate compensation for variations in sample preparation and ionization.
-
Structural Analogs: When a SIL IS is unavailable, structural analogs can be effective. Mianserin hydrochloride and Amitriptyline have been successfully used in Olopatadine bioanalysis.[1] It is crucial to ensure that the chosen analog has similar chromatographic behavior and ionization characteristics to Olopatadine.
Q3: What are the common sample preparation techniques to reduce matrix effects for Olopatadine analysis?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering Olopatadine. The most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins. While quick, it may not remove all matrix components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates Olopatadine from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties. A combination of protein precipitation followed by LLE with solvents like ethyl acetate/dichloromethane has been shown to be effective.
-
Solid-Phase Extraction (SPE): A highly selective method where Olopatadine is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a suitable solvent. This method generally provides the cleanest extracts.
The choice of technique depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Olopatadine, with a focus on matrix effects.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase pH: Olopatadine is a carboxylic acid derivative; incorrect pH can affect its ionization state and peak shape. 3. Column Overload. | 1. Column Washing: Implement a robust column washing procedure after each batch. If the problem persists, use a guard column or replace the analytical column. 2. pH Optimization: Adjust the mobile phase pH to be at least 2 units away from the pKa of Olopatadine to ensure a consistent ionization state. The addition of a small amount of formic acid to the mobile phase is common. 3. Reduce Injection Volume: Decrease the amount of sample injected onto the column. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Matrix Effects: Significant ion suppression or enhancement that varies between samples. 2. Poor Recovery: Inconsistent extraction efficiency during sample preparation. 3. Internal Standard Issues: The IS is not adequately compensating for variability. | 1. Optimize Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE) to remove more matrix components. 2. Optimize Extraction Protocol: Re-evaluate the extraction solvent, pH, and mixing/centrifugation steps to ensure consistent recovery. 3. Internal Standard Selection: If not already using one, switch to a stable isotope-labeled internal standard for Olopatadine. Ensure the IS concentration is appropriate. |
| Low Signal Intensity (Poor Sensitivity) | 1. Significant Ion Suppression: Co-eluting matrix components, especially phospholipids, are suppressing the Olopatadine signal. 2. Suboptimal MS Source Conditions: Ion source parameters are not optimized for Olopatadine. 3. Low Extraction Recovery. | 1. Chromatographic Separation: Modify the LC gradient to separate the elution of Olopatadine from the region where phospholipids typically elute. 2. Source Parameter Optimization: Infuse a standard solution of Olopatadine and optimize source parameters such as capillary voltage, gas flow, and temperature. 3. Improve Extraction Efficiency: Experiment with different LLE solvents or SPE sorbents and elution solvents to maximize the recovery of Olopatadine. |
| Interference Peaks | 1. Metabolites: Olopatadine is metabolized to N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3). These may have similar mass transitions or retention times. 2. Co-administered Drugs: Other medications taken by the subject may interfere. | 1. Chromatographic Resolution: Adjust the mobile phase gradient and/or flow rate to achieve baseline separation of Olopatadine from its metabolites. 2. Review Medication History: Check the subject's medication record for potential interferences and, if necessary, develop a chromatographic method to separate them. |
Data Presentation
The following tables summarize quantitative data on recovery and matrix effects for Olopatadine from different studies and using various sample preparation techniques.
Table 1: Recovery and Matrix Effect of Olopatadine in Human Tears
Data obtained using Protein Precipitation with Acetonitrile.
| Analyte | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Olopatadine | 0.1 | 73.1 | 94.2 |
| 25 | 69.3 | 98.7 | |
| 75 | 73.4 | 96.3 | |
| Internal Standard (Mianserin) | 5 | 77.8 | 99.1 |
Table 2: Recovery and Matrix Effect of Olopatadine in Human Plasma
Data obtained using Protein Precipitation followed by Liquid-Liquid Extraction.
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Olopatadine | 0.5 | 80.11 | 92.96 |
| 20 | 83.52 | 96.35 | |
| 80 | 81.74 | 94.82 | |
| Internal Standard (Amitriptyline) | 20 | 72.76 | 83.39 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Olopatadine in Human Tears
-
Sample Collection: Collect tear samples using sterile Schirmer strips.
-
Extraction:
-
Place the Schirmer strip in a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., Mianserin at 5 ng/mL).
-
Vortex for 15 minutes to extract Olopatadine and precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it directly into the LC-MS/MS system.[1]
Protocol 2: Combined Protein Precipitation and Liquid-Liquid Extraction (LLE) for Olopatadine in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., Amitriptyline).
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 5 minutes.
-
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Olopatadine in Human Plasma
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase polymer-based sorbent) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Olopatadine and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for Olopatadine bioanalysis.
Caption: Troubleshooting logic for matrix effects.
References
Stability issues of Olopatadine-d3 N-Oxide in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Olopatadine-d3 N-Oxide in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
A1: this compound is the deuterated form of a major metabolite of Olopatadine, an antihistaminic agent. As a deuterated compound, it is often used as an internal standard in pharmacokinetic studies. The stability of this N-oxide metabolite is a critical concern because N-oxides are known to be potentially unstable and can degrade during sample collection, processing, storage, and analysis.[1] This degradation can lead to inaccurate quantification of the analyte.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. N-oxides are generally stable at room temperature but may decompose at higher temperatures.[2]
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the degradation of N-oxides. A neutral or near-neutral pH is generally recommended for storage.[1][3]
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can potentially metabolize or degrade the analyte.[1][4]
-
Oxidation/Reduction: N-oxides can be susceptible to reduction back to the parent amine.[5] This is a significant concern in biological matrices which contain various reducing agents.
-
Light Exposure: Although not as common for this class of molecules, exposure to light can sometimes contribute to degradation.[1][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise analyte stability.[4]
Q3: My analytical results show a decrease in this compound concentration and an increase in Olopatadine-d3 concentration over time. What is the likely cause?
A3: This observation strongly suggests the reduction of the N-oxide back to its parent amine, Olopatadine-d3. This is a common instability issue for N-oxide metabolites.[1] This conversion can occur in the biological matrix during storage or even during the analytical process. To mitigate this, it is crucial to optimize storage conditions (e.g., lower temperature, neutral pH) and sample preparation techniques.
Q4: Can the deuterium label on this compound affect its stability compared to the non-labeled compound?
A4: While stable isotope-labeled compounds are generally expected to have identical chemical properties to the unlabeled analyte, deuterium-labeled compounds can sometimes exhibit slightly different behavior.[6][7] This is known as the "isotope effect." While it's less likely to significantly alter the primary degradation pathways, it could potentially influence the rate of degradation. It is important to validate the stability of the deuterated standard independently.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in biological matrices.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Action |
| Degradation during Sample Collection/Handling | Ensure samples are processed promptly after collection (e.g., centrifugation to separate plasma/serum within 2 hours). Keep samples on ice during handling. |
| Inappropriate Storage Temperature | Store samples at -80°C for long-term stability. For short-term storage, use -20°C. Avoid prolonged storage at room temperature. |
| Degradation during Sample Extraction | Optimize the extraction procedure. Avoid high temperatures and extreme pH. Test different extraction solvents; for some N-oxides, acetonitrile has been shown to cause less conversion than methanol in hemolyzed plasma.[8] |
| Adsorption to Container Surfaces | Use low-binding polypropylene tubes for sample collection, storage, and processing. |
| Instrumental Issues | Verify LC-MS/MS system performance with a freshly prepared standard solution. Ensure the correct MRM transition and collision energy are being used. |
Issue 2: High Variability in Quality Control (QC) Sample Results
| Potential Cause | Troubleshooting Action |
| Inconsistent Freeze-Thaw Cycles | Aliquot samples to avoid multiple freeze-thaw cycles. Validate the stability for the maximum number of freeze-thaw cycles your samples will undergo. |
| Bench-Top Instability | Determine the stability of the analyte at room temperature for the expected duration of sample processing. Process samples on an ice bath if necessary. |
| Matrix Effects | Evaluate matrix effects from at least six different sources of the biological matrix. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for this, but significant ion suppression or enhancement can still be a problem.[2] |
| Inconsistent Sample Processing | Ensure all samples (standards, QCs, and unknowns) are processed identically and in a timely manner. |
Issue 3: Chromatographic Problems (e.g., Peak Tailing, Shift in Retention Time)
| Potential Cause | Troubleshooting Action |
| Isotope Effect | A slight shift in retention time between the deuterated and non-deuterated compound can occur.[6][7] This is generally acceptable if consistent. Ensure the chromatography is sufficient to resolve the analyte from any interferences. |
| Column Degradation | Use a guard column and ensure the mobile phase is compatible with the analytical column. Check for loss of column performance with regular system suitability tests. |
| pH of Mobile Phase | The pH of the mobile phase can affect the ionization state and peak shape of the analyte. Optimize the mobile phase pH for best peak shape and retention. |
Data Presentation: Stability Summary Tables
The following tables present hypothetical stability data for this compound in human plasma, based on FDA guidelines for acceptance criteria (mean concentration within ±15% of the nominal concentration).
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Cycle 1 Conc. (ng/mL) | % Diff. | Cycle 3 Conc. (ng/mL) | % Diff. | Cycle 5 Conc. (ng/mL) | % Diff. |
| Low | 5.0 | 4.9 | -2.0% | 4.8 | -4.0% | 4.7 | -6.0% |
| High | 500.0 | 510.0 | +2.0% | 495.0 | -1.0% | 485.0 | -3.0% |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| QC Level | Nominal Conc. (ng/mL) | 2 hours Conc. (ng/mL) | % Diff. | 6 hours Conc. (ng/mL) | % Diff. | 24 hours Conc. (ng/mL) | % Diff. |
| Low | 5.0 | 5.1 | +2.0% | 4.9 | -2.0% | 4.5 | -10.0% |
| High | 500.0 | 490.0 | -2.0% | 480.0 | -4.0% | 460.0 | -8.0% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Nominal Conc. (ng/mL) | 1 Month Conc. (ng/mL) | % Diff. | 3 Months Conc. (ng/mL) | % Diff. | 6 Months Conc. (ng/mL) | % Diff. |
| Low | 5.0 | 5.0 | 0.0% | 4.9 | -2.0% | 4.8 | -4.0% |
| High | 500.0 | 505.0 | +1.0% | 510.0 | +2.0% | 495.0 | -1.0% |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound in biological matrices, based on the FDA's "Bioanalytical Method Validation Guidance for Industry".[9]
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at two concentration levels: low QC (LQC) and high QC (HQC). Aliquot into at least three replicates for each concentration and for each freeze-thaw cycle to be tested.
-
Freezing and Thawing: Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw the samples completely at room temperature.
-
Cycling: After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle. Repeat for the desired number of cycles (typically 3 to 5).
-
Analysis: After the final thaw, analyze the samples along with a freshly prepared calibration curve and a set of baseline (Cycle 0) QC samples that have not undergone any freeze-thaw cycles.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Bench-Top Stability Assessment
-
Sample Preparation: Spike a fresh pool of the biological matrix with this compound at LQC and HQC levels.
-
Storage: Place the aliquots on a laboratory bench at room temperature.
-
Time Points: Analyze the samples at time zero and at subsequent time points (e.g., 2, 4, 8, and 24 hours) that reflect the expected duration of sample processing.
-
Analysis: At each time point, analyze the samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the samples at each time point should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Spike a fresh pool of the biological matrix with this compound at LQC and HQC levels. Aliquot a sufficient number of samples for all planned time points.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
Time Points: At specified intervals (e.g., 1, 3, 6, 12 months), retrieve a set of samples for analysis.
-
Analysis: Analyze the stored QC samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for Stability Assessment Experiments.
Caption: Potential Degradation Pathway of this compound.
Caption: Troubleshooting Workflow for Low Analyte Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. fda.gov [fda.gov]
Technical Support Center: Optimization of MS/MS Parameters for Olopatadine-d3 N-Oxide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Olopatadine-d3 N-Oxide using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for Olopatadine N-Oxide. Olopatadine N-oxide is a metabolite of Olopatadine, an antihistamine drug.[1][2] In pharmacokinetic studies, the concentration of drug metabolites is measured to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The SIL-IS is used to ensure accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What are the predicted precursor and product ions for this compound?
The molecular formula for Olopatadine N-Oxide is C₂₁H₂₃NO₄ with a molecular weight of 353.41 g/mol .[3][4][5] For the deuterated d3 variant, the molecular weight will be approximately 356.43 g/mol . In positive ion electrospray ionization (ESI) mode, the protonated precursor ion ([M+H]⁺) is typically monitored.
Based on the fragmentation of Olopatadine, which shows major product ions at m/z 165 and 247 from a precursor of m/z 338, we can predict potential product ions for the N-oxide.[6][7] However, N-oxides have unique fragmentation pathways, often involving the loss of an oxygen atom or water.
Predicted MS/MS Parameters for this compound
| Parameter | Predicted Value | Notes |
| Precursor Ion (Q1) | m/z 357.2 | [M+H]⁺ for the d3 isotopologue. |
| Product Ion (Q3) #1 | m/z 341.2 | Corresponds to the neutral loss of an oxygen atom ([M+H-O]⁺). This is a common fragmentation for N-oxides.[8] |
| Product Ion (Q3) #2 | m/z 339.2 | Corresponds to the neutral loss of water ([M+H-H₂O]⁺).[8] |
| Product Ion (Q3) #3 | m/z 165.1 | A common fragment from the core structure of Olopatadine.[7] |
Disclaimer: These are predicted values. Experimental optimization is crucial to determine the most abundant and stable product ions for reliable quantification.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of MS/MS parameters for this compound.
Issue 1: Low or No Signal for the Precursor Ion
-
Possible Cause 1: Incorrect Mass Calculation.
-
Solution: Double-check the calculated mass for the protonated molecule. For this compound, the expected m/z is approximately 357.2.
-
-
Possible Cause 2: In-source Degradation.
-
Possible Cause 3: Suboptimal Ionization Polarity.
-
Solution: While positive ion mode is generally preferred for compounds with tertiary amines, it's worth checking the negative ion mode as well, although it is less likely to provide a better signal for this compound.
-
Issue 2: Poor Fragmentation or No Product Ions
-
Possible Cause 1: Insufficient Collision Energy.
-
Solution: Gradually increase the collision energy (CE) in your MS/MS method. Start with a low CE and incrementally raise it while observing the product ion spectrum.
-
-
Possible Cause 2: Unstable Precursor Ion.
-
Solution: If the precursor ion is fragmenting in the source, there may be less of it to enter the collision cell. Refer to the solutions for "In-source Degradation" above.
-
Issue 3: High Background Noise or Interferences
-
Possible Cause 1: Matrix Effects.
-
Solution: Biological samples are complex and can cause ion suppression or enhancement.[8] Ensure your sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) is effectively removing interfering matrix components. Also, ensure chromatographic separation of this compound from other matrix components.
-
-
Possible Cause 2: Contamination.
-
Solution: Contamination can come from various sources including solvents, glassware, and the LC-MS system itself. Run blank injections to identify the source of contamination.
-
Issue 4: Inconsistent Signal Intensity
-
Possible Cause 1: Instability of the N-Oxide.
-
Possible Cause 2: Carryover.
-
Solution: If you observe the analyte peak in a blank injection following a high concentration sample, you may have carryover. Optimize your LC method's wash steps.
-
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps to experimentally determine the optimal precursor ion, product ions, and collision energy.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion ([M+H]⁺), expected around m/z 357.2.
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode, selecting the confirmed precursor ion (m/z 357.2) in the first quadrupole (Q1).
-
Ramp the collision energy (CE) from a low value (e.g., 5 eV) to a high value (e.g., 50 eV).
-
Identify the most abundant and stable product ions in the resulting spectrum. Look for the predicted ions (m/z 341.2, 339.2, 165.1) and any other significant fragments.
-
-
Multiple Reaction Monitoring (MRM) Optimization:
-
Select the two most intense and stable product ions for MRM analysis.
-
For each product ion, perform a collision energy optimization experiment by injecting the standard solution and varying the CE to find the value that produces the maximum intensity for that specific transition.
-
The optimized precursor > product ion transitions with their corresponding optimal collision energies will form your final MRM method for quantification.
-
Visualizations
Caption: Workflow for MS/MS parameter optimization.
Caption: Troubleshooting decision tree for MS/MS analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. usbio.net [usbio.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Olopatadine N-Oxide - Acanthus Research [acanthusresearch.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Troubleshooting poor peak shape in HPLC analysis of Olopatadine
Technical Support Center: Olopatadine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Olopatadine. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape in your chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Olopatadine?
A1: The most common cause of peak tailing for Olopatadine, a basic compound, is the interaction between the protonated tertiary amine group of the molecule and acidic residual silanol groups on the surface of silica-based HPLC columns. This secondary interaction leads to a delay in the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail."
Q2: How does the mobile phase pH affect the peak shape of Olopatadine?
A2: The mobile phase pH is a critical parameter for achieving a good peak shape for Olopatadine. Olopatadine has two pKa values: a carboxylic acid group with a pKa around 3.78-4.29 and a tertiary amine group with a pKa around 9.24-9.79. Operating at a low pH (e.g., 2.5-3.5) ensures that the silanol groups on the column are not ionized, minimizing the secondary interactions that cause tailing.
Q3: My Olopatadine peak is showing fronting. What are the likely causes?
A3: Peak fronting for Olopatadine can be caused by several factors, including:
-
Column Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape. Try reducing the injection volume or the sample concentration.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. It is best to dissolve the sample in the mobile phase itself or a weaker solvent.
-
Column Degradation: A void or collapse at the head of the column can also lead to peak fronting.
Q4: Can the choice of HPLC column impact the peak shape of Olopatadine?
A4: Absolutely. For basic compounds like Olopatadine, using a modern, high-purity silica column that is well end-capped is crucial to minimize peak tailing. End-capping chemically bonds a small, inert molecule to the residual silanol groups, preventing them from interacting with the analyte. Columns with a lower silanol activity are generally preferred.
Q5: I'm observing split peaks for Olopatadine. What could be the reason?
A5: Split peaks can arise from a few issues:
-
Partially Blocked Column Frit: If the inlet frit of the column is partially clogged, it can cause the sample to be distributed unevenly onto the column, leading to a split peak.
-
Sample Solvent Effect: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting.
-
Co-elution with an Impurity: It's possible that an impurity or a degradation product is co-eluting with your main peak. Olopatadine can degrade under certain conditions, forming isomers or other related substances.
Troubleshooting Guide for Poor Peak Shape
This guide will walk you through a systematic approach to troubleshooting and resolving poor peak shape for Olopatadine.
Step 1: Initial Assessment and Diagnosis
The first step is to identify the type of peak shape problem you are encountering.
-
Peak Tailing: The latter half of the peak is wider than the front half.
-
Peak Fronting: The front half of the peak is wider than the latter half.
-
Broad Peaks: The entire peak is wider than expected, leading to poor efficiency.
-
Split Peaks: The peak appears as two or more merged peaks.
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Step 2: Addressing Specific Peak Shape Issues
Peak tailing is the most frequently encountered problem for basic compounds like Olopatadine.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This protonates the silanol groups, reducing their interaction with the basic analyte. - Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will interact with the active silanol sites, effectively shielding them from Olopatadine. - Column Choice: Utilize a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups. |
| Low Buffer Concentration | Increase the buffer concentration to between 25-50 mM to ensure consistent pH control throughout the column. |
| Column Contamination | If the column is old or has been used with diverse sample types, it may be contaminated. Try flushing the column with a strong solvent or replace it if necessary. |
Quantitative Impact of Mobile Phase pH on Tailing Factor:
| Mobile Phase pH | Tailing Factor (Asymmetry) | Peak Shape |
| 2.5 | 1.1 | Good, Symmetrical |
| 3.0 | 1.3 | Acceptable |
| 4.5 | > 2.0 | Significant Tailing |
| 7.0 | > 3.0 | Severe Tailing |
Note: These are representative values and may vary depending on the specific column and other chromatographic conditions.
Potential Causes and Solutions:
| Cause | Solution |
| Sample Overload | Reduce the amount of sample injected onto the column by either lowering the injection volume or diluting the sample. |
| Sample Solvent Strength | The sample should ideally be dissolved in the mobile phase. If a stronger solvent is necessary for solubility, ensure the injection volume is as small as possible. |
| Column Void/Collapse | This is a more severe issue that often requires column replacement. A void at the column inlet can sometimes be addressed by reversing and flushing the column, but this is not always successful. |
Potential Causes and Solutions:
| Cause | Solution |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce band broadening. |
| Slow Gradient or Weak Mobile Phase | If using a gradient, ensure it is steep enough to elute the peak in a reasonable volume. For isocratic methods, increasing the organic content of the mobile phase can lead to sharper peaks. |
| Column Degradation | Over time, column packing can degrade, leading to a loss of efficiency and broader peaks. Replacing the column is the solution. |
Potential Causes and Solutions:
| Cause | Solution |
| Partially Blocked Inlet Frit | Try back-flushing the column to dislodge any particulate matter. If this fails, the frit may need to be replaced, or the entire column. Using a guard column can help prevent this issue. |
| Sample Solvent/Mobile Phase Mismatch | As with peak fronting, a significant difference between the sample solvent and the mobile phase can sometimes cause peak splitting. Ensure the sample is dissolved in a compatible solvent. |
| Co-elution | If a co-eluting impurity is suspected, try altering the mobile phase composition, gradient, or temperature to improve separation. Reviewing the degradation pathways of Olopatadine can provide clues as to potential co-eluting species. |
Experimental Protocol: Standard HPLC Method for Olopatadine
This protocol provides a starting point for the HPLC analysis of Olopatadine and can be modified as needed for troubleshooting.
-
Column: C18, 150 mm x
Minimizing back-conversion of Olopatadine N-Oxide to Olopatadine during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the back-conversion of Olopatadine N-Oxide to Olopatadine during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Olopatadine N-Oxide and why is its back-conversion a concern during analysis?
Olopatadine N-Oxide is a major metabolite of Olopatadine, an antihistamine. Like many N-oxide compounds, it can be unstable and chemically or enzymatically reduced back to its parent drug, Olopatadine, during sample collection, preparation, and analysis. This back-conversion can lead to an underestimation of the N-oxide concentration and a corresponding overestimation of the parent drug concentration, compromising the accuracy and reliability of pharmacokinetic and metabolism studies.
Q2: What are the primary factors that contribute to the back-conversion of Olopatadine N-Oxide?
Several factors can promote the in-vitro reduction of Olopatadine N-Oxide:
-
Sample Matrix: Biological matrices, particularly those containing endogenous reducing agents, can facilitate back-conversion.
-
Temperature: Elevated temperatures during sample handling, storage, and analysis can accelerate the degradation of Olopatadine N-Oxide.
-
pH: The stability of N-oxides can be pH-dependent. While specific data for Olopatadine N-Oxide is limited, extreme pH conditions should generally be avoided.
-
Sample Preparation: The choice of solvents and reagents used during sample extraction can influence stability.
-
Analytical Conditions: In-source fragmentation within a mass spectrometer, which can be thermally induced, may lead to the apparent conversion of the N-oxide to the parent drug.
Q3: Are there validated analytical methods available for the simultaneous quantification of Olopatadine and its N-oxide metabolite?
Yes, validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed for the determination of Olopatadine and its metabolites, including the N-oxide, in biological samples such as human plasma.[1] These methods have been validated for accuracy, precision, and sample stability, indicating that with appropriate protocols, the back-conversion can be minimized.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Olopatadine N-Oxide.
Issue 1: I am observing a higher than expected concentration of Olopatadine and a lower than expected concentration of Olopatadine N-Oxide in my samples.
-
Potential Cause: This is a classic indicator of Olopatadine N-Oxide back-conversion.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Were samples immediately cooled after collection?
-
Were they stored at or below -70°C?
-
Was exposure to room temperature minimized during processing?
-
-
Examine Sample Preparation Protocol:
-
Are you using appropriate solvents? (See recommended protocol below)
-
Is the pH of your solutions controlled and near neutral?
-
-
Evaluate LC-MS/MS Parameters:
-
Is the ion source temperature as low as possible while maintaining adequate sensitivity?
-
Are you using an electrospray ionization (ESI) source, which is generally "softer" than other ionization techniques?
-
-
Issue 2: My results for Olopatadine N-Oxide are not reproducible across different batches of analysis.
-
Potential Cause: Inconsistent sample handling or preparation procedures are likely leading to variable rates of back-conversion.
-
Troubleshooting Steps:
-
Standardize Procedures: Implement and strictly adhere to a detailed Standard Operating Procedure (SOP) for all sample handling and preparation steps.
-
Control Temperature: Ensure consistent use of ice baths and refrigerated centrifuges for all samples.
-
Minimize Processing Time: Process all samples as rapidly as possible to reduce the time they are exposed to conditions that may promote degradation.
-
Factors Influencing Olopatadine N-Oxide Stability
The following table summarizes key factors and recommended conditions to minimize the back-conversion of Olopatadine N-Oxide.
| Factor | Condition to Minimize Back-Conversion | Rationale |
| Temperature | Maintain samples at low temperatures (on ice during processing, ≤ -70°C for long-term storage). Use a cooled autosampler. | Reduces the rate of chemical and enzymatic reactions that can lead to the reduction of the N-oxide. |
| pH | Maintain near-neutral pH (6-8) during sample preparation and in analytical solutions where possible. | Extreme pH values can catalyze the degradation of N-oxides. |
| Sample Matrix | Promptly process biological samples. | Minimizes the impact of endogenous reducing agents. |
| Sample Preparation | Use acetonitrile for protein precipitation. Avoid strong reducing or oxidizing agents. | Acetonitrile is generally preferred over methanol for N-oxide analysis as it is less likely to promote reduction. |
| LC-MS/MS Conditions | Use Electrospray Ionization (ESI). Minimize the ion source temperature. | ESI is a soft ionization technique that reduces the likelihood of in-source fragmentation. Lower temperatures minimize thermally induced degradation. |
Experimental Protocols
Recommended Sample Handling and Preparation Protocol
This protocol is designed to minimize the back-conversion of Olopatadine N-Oxide in plasma samples.
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4°C as soon as possible to separate the plasma.
-
Storage: Immediately freeze the plasma samples and store them at ≤ -70°C until analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Recommended LC-MS/MS Analytical Method
This method provides a starting point for the analysis of Olopatadine and Olopatadine N-Oxide. Optimization may be required for your specific instrumentation.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: As low as possible to maintain sensitivity (e.g., 120-150°C).
-
MRM Transitions (example):
-
Olopatadine: Q1/Q3 (to be determined empirically)
-
Olopatadine N-Oxide: Q1/Q3 (to be determined empirically)
-
Internal Standard: Q1/Q3 (to be determined empirically)
-
-
Visualizations
Caption: Chemical relationship between Olopatadine and its N-Oxide metabolite.
Caption: Recommended workflow for sample preparation and analysis.
Caption: Troubleshooting decision tree for inaccurate analytical results.
References
Technical Support Center: Ensuring the Isotopic and Chemical Purity of Olopatadine-d3 N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the isotopic purity of Olopatadine-d3 N-Oxide over time. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is the deuterated form of Olopatadine N-Oxide, which is a major metabolite of the antihistamine Olopatadine.[1][2] The deuterium-labeled version is often used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of the unlabeled drug and its metabolite in biological samples.[3][4] Maintaining its isotopic and chemical purity is critical for the reliability and accuracy of these analytical methods.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under controlled conditions. While specific long-term stability data for this exact molecule is not extensively published, general best practices for deuterated compounds and N-oxides suggest the following:
-
Temperature: Store at or below -20°C for long-term storage.[5] For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Storing the compound in its solid, crystalline form is preferable to storage in solution to minimize degradation and potential for hydrogen-deuterium (H/D) exchange.
Q3: What are the potential degradation pathways for this compound?
Forced degradation studies on the parent compound, Olopatadine, indicate its susceptibility to degradation under several conditions. The N-oxide functionality can also influence stability. The primary degradation pathways to be aware of are:
-
Hydrolysis: Olopatadine has shown degradation under acidic, basic, and neutral hydrolytic conditions.[6]
-
Oxidation: The parent compound is susceptible to oxidation, and the N-oxide itself can be involved in redox reactions.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.
It is important to note that the deuterium labeling on the N-methyl groups is generally stable, but extreme pH and temperature conditions could potentially facilitate H/D exchange.[8][9]
Q4: What is H/D back-exchange and how can I minimize it?
H/D back-exchange is the replacement of deuterium atoms with hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[9][10] For this compound, the deuterium atoms are on the N,N-dimethyl group. While generally stable, H/D exchange can be influenced by:
-
pH: The rate of exchange can increase under strongly acidic or basic conditions.[8]
-
Temperature: Higher temperatures can accelerate the rate of exchange.
-
Solvent: Prolonged exposure to protic solvents can increase the risk of exchange.
To minimize H/D back-exchange:
-
Store the compound in its solid form.
-
If in solution, use aprotic solvents (e.g., acetonitrile, DMSO) for storage.
-
Prepare aqueous or methanolic solutions fresh before use.
-
Avoid prolonged exposure to high temperatures and extreme pH values.
Q5: I am observing a shift in the retention time of my deuterated standard compared to the unlabeled analyte. Is this normal?
Yes, a small shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect."[10][11] Deuterated compounds often elute slightly earlier in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's polarity and interaction with the stationary phase. While a minor, consistent shift is expected, a significant or erratic shift may indicate other issues with your chromatographic system.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
Symptoms:
-
An increase in the M+0 peak intensity relative to the M+3 peak in the mass spectrum of this compound.
-
Inconsistent quantification results when used as an internal standard.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| H/D Back-Exchange | 1. Review Sample Preparation: Minimize exposure to protic solvents, high temperatures, and extreme pH. Prepare solutions fresh. 2. Solvent Selection: Use aprotic solvents for stock solutions. If aqueous solutions are necessary, use D₂O-based buffers for sample preparation to minimize exchange. 3. Incubation Study: Incubate the deuterated standard in your sample matrix under your experimental conditions and analyze for an increase in the unlabeled form to confirm back-exchange.[3] |
| Chemical Degradation | 1. Check Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Forced Degradation Study: Perform a forced degradation study (see experimental protocols) to identify potential degradants that might interfere with your analysis. 3. Use a Fresh Vial: If degradation is suspected, use a new, unopened vial of the standard. |
| Contamination | 1. Cross-Contamination: Ensure there is no cross-contamination from unlabeled Olopatadine N-Oxide in your laboratory. Use dedicated glassware and syringes. 2. Supplier Purity: Always review the Certificate of Analysis from the supplier to confirm the initial isotopic and chemical purity.[3] |
Issue 2: Unexpected Peaks in HPLC/LC-MS Chromatogram
Symptoms:
-
Appearance of new peaks in the chromatogram of your this compound standard over time.
-
Decrease in the peak area of the main compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Identify Degradants: Use LC-MS/MS to obtain the mass of the unknown peaks and compare them to known degradation products of Olopatadine. 2. Review Storage: Confirm that the compound has been stored under the recommended conditions. Degradation is more likely in solution than in solid form. |
| Impurity in Solvent/Reagents | 1. Run a Blank: Inject the solvent used to dissolve your standard to check for impurities. 2. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents. |
| System Contamination | 1. Clean the System: If carryover is suspected, flush the HPLC/LC-MS system thoroughly. 2. Inject a Blank After a High Concentration Sample: This will help determine if carryover is an issue. |
Experimental Protocols
Protocol 1: Assessment of Isotopic and Chemical Purity by LC-MS/MS
Objective: To determine the isotopic enrichment and chemical purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS/MS Parameters (Starting Point):
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Monitor the transition from the parent ion (m/z) to a characteristic product ion.
-
Unlabeled Olopatadine N-Oxide: Monitor the corresponding transition for the unlabeled compound.
-
-
Data Analysis:
-
Isotopic Purity: Determine the ratio of the peak area of the deuterated compound to the sum of the peak areas of the deuterated and unlabeled compounds.
-
Chemical Purity: Calculate the percentage of the main peak area relative to the total peak area in the chromatogram.
-
-
Protocol 2: Assessment of H/D Back-Exchange
Objective: To evaluate the stability of the deuterium label under specific experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples:
-
Set A (Control): Dissolve this compound in an aprotic solvent (e.g., acetonitrile).
-
Set B (Test): Dissolve this compound in the aqueous or protic solvent system to be tested (e.g., buffer at a specific pH, plasma).
-
-
-
Incubation:
-
Incubate both sets of samples under the conditions of your experiment (e.g., room temperature for 4 hours).
-
-
Analysis:
-
Analyze both sets of samples by LC-MS/MS using the method described in Protocol 1.
-
-
Data Interpretation:
-
Compare the ratio of the unlabeled to the labeled compound in Set B to that in Set A. A significant increase in the unlabeled compound in Set B indicates H/D back-exchange.
-
Protocol 3: NMR Analysis for Isotopic Purity and Structural Integrity
Objective: To confirm the position of deuterium labeling and assess isotopic purity.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Compare the spectrum to that of unlabeled Olopatadine N-Oxide. The absence or significant reduction of the signal corresponding to the N,N-dimethyl protons will confirm the location of the deuterium labels. The integration of any residual proton signal can be used to estimate isotopic enrichment.
-
¹³C NMR: The carbon atoms attached to deuterium will show a characteristic triplet in the proton-decoupled spectrum due to C-D coupling.
-
Data Presentation
Table 1: Recommended Storage Conditions and Potential Consequences of Deviation
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | -20°C or below (long-term) | Increased rate of chemical degradation. |
| Light | Protect from light | Photodegradation, leading to the formation of impurities. |
| Atmosphere | Inert gas (e.g., Argon) | Oxidation of the molecule. |
| Form | Solid, crystalline | In solution, increased risk of degradation and H/D exchange. |
| Solvent (if in solution) | Aprotic (e.g., Acetonitrile) | Protic solvents (e.g., water, methanol) can facilitate H/D exchange. |
Table 2: Troubleshooting Summary for Isotopic Purity Issues
| Symptom | Primary Suspect | Key Analytical Technique | Recommended Action |
| Increased M+0 peak | H/D Back-Exchange | LC-MS/MS | Minimize exposure to protic solvents and extreme pH/temperature. |
| New chromatographic peaks | Chemical Degradation | LC-MS/MS, HPLC-UV | Verify storage conditions; use a fresh sample. |
| Inconsistent quantification | Differential Matrix Effects | LC-MS/MS | Adjust chromatography to ensure co-elution with the unlabeled analyte. |
| Reduced signal for N-methyl group | Correct Labeling | ¹H NMR | This is expected and confirms the location of the deuterium labels. |
Visualizations
Caption: A diagram illustrating the potential degradation pathways of this compound.
Caption: A workflow diagram for the assessment of this compound purity.
Caption: A decision tree for troubleshooting purity issues with this compound.
References
- 1. This compound | 1246832-94-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Deuterated Olopatadine Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of olopatadine and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry. This guide provides a comparative overview of Olopatadine-d3 N-Oxide and other deuterated olopatadine standards, summarizing their properties and applications in bioanalytical methods.
This publication objectively compiles available data to assist in the selection of the most appropriate internal standard for your research needs. Due to the limited availability of direct head-to-head comparative studies in publicly accessible literature, this guide focuses on presenting the individual characteristics of these standards and the general principles of their use in validated analytical methods.
Introduction to Olopatadine and its Metabolites
Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Its metabolism in humans is not extensive, with the parent drug accounting for the majority of the circulating compounds.[2] However, two main metabolites have been identified: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[3][4] The accurate measurement of olopatadine and its metabolites in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the benchmark for achieving high accuracy and precision.[5] These standards are chemically identical to the analyte of interest but have a higher mass due to the substitution of one or more hydrogen atoms with deuterium. This allows them to be distinguished from the analyte by the mass spectrometer while behaving similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.
Comparison of Deuterated Olopatadine Standards
Several deuterated analogues of olopatadine and its N-oxide metabolite are commercially available for use as internal standards. The choice of a specific standard can depend on the analyte being quantified, the complexity of the biological matrix, and the specific requirements of the analytical method.
Table 1: Properties of Deuterated Olopatadine Standards
| Property | This compound | Olopatadine-d6 | N-Nitroso N-Desmethyl Olopatadine-d3 |
| CAS Number | 1331666-71-7 | 1231979-85-3 | Not Available |
| Molecular Formula | C21H20D3NO4 | C21H17D6NO3 | C20H17D3N2O4 |
| Molecular Weight | 356.4 g/mol | 343.5 g/mol | 355.4 g/mol |
| Analyte | Olopatadine N-Oxide (M3) | Olopatadine | N-Nitroso N-Desmethyl Olopatadine |
| Application | Internal standard for the quantification of Olopatadine N-Oxide.[6] | Internal standard for the quantification of Olopatadine. | Internal standard for the quantification of N-Nitroso N-Desmethyl Olopatadine. |
Experimental Protocols
Detailed experimental protocols for the use of these specific deuterated standards are often part of proprietary bioanalytical methods. However, based on published literature for the analysis of olopatadine and its metabolites, a general experimental workflow can be outlined.
General Bioanalytical Method for Olopatadine and Metabolites in Plasma
This protocol is a composite based on common practices described in the literature for the LC-MS/MS analysis of olopatadine.[3][7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Olopatadine-d6 for olopatadine analysis).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 1% formic acid in water and vortex.
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor to product ion transitions would be optimized for olopatadine, its metabolites, and the corresponding deuterated internal standards.
3. Method Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing Methodologies and Pathways
To better understand the context in which these deuterated standards are used, the following diagrams illustrate the metabolic pathway of olopatadine and a typical workflow for a bioanalytical assay using a deuterated internal standard.
Conclusion
While a direct, data-driven comparison of the performance of this compound versus other deuterated olopatadine standards is not available in published literature, this guide provides a foundational understanding of their properties and roles in quantitative bioanalysis. The selection of an appropriate deuterated internal standard should be based on the specific analyte of interest to ensure the highest degree of analytical accuracy and precision. This compound is the recommended internal standard for the quantification of the N-oxide metabolite, while standards like Olopatadine-d6 are suitable for the parent drug. Researchers should perform thorough method validation to ensure the chosen standard meets the specific requirements of their assay.
References
- 1. abmole.com [abmole.com]
- 2. Olopatadine N Oxide | CAS No- 173174-07-7 | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of an Analytical Method for Olopatadine Quantification
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of Olopatadine, a selective histamine H1 receptor antagonist used in the treatment of allergic conjunctivitis. The focus is on the widely adopted Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with comparisons to other analytical techniques. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of Olopatadine quantification across different laboratories.
Alternative Analytical Methods for Olopatadine Quantification
Several methods have been validated for the quantification of Olopatadine in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its high specificity and accuracy.[1][2][3][4][5][6][7] Other reported methods include Ultra-Performance Liquid Chromatography (UPLC), which offers faster analysis times, and UV-Spectrophotometry, a simpler and more cost-effective approach.[8][9][10][11][12][13]
Table 1: Comparison of Analytical Methods for Olopatadine Quantification
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Separation based on polarity | High specificity, accuracy, and precision.[1][3] | Requires specialized equipment and skilled personnel. | Routine quality control, stability studies, impurity profiling.[2][4][6][7] |
| UPLC | Similar to HPLC but uses smaller particle size columns | Faster run times, better resolution, lower solvent consumption.[11] | Higher backpressure, requires specialized UPLC systems.[11] | High-throughput analysis, pharmacokinetic studies.[11] |
| UV-Spectrophotometry | Measurement of light absorbance | Simple, rapid, and cost-effective.[9][10] | Lower specificity, susceptible to interference from excipients.[9][10] | Preliminary analysis, quantification in simple formulations.[9][10] |
| LC-MS/MS | HPLC coupled with mass spectrometry | High sensitivity and selectivity, suitable for complex matrices.[14] | High cost, complex instrumentation. | Bioanalytical studies, pharmacokinetic analysis in biological fluids.[14] |
Inter-laboratory Validation of an RP-HPLC Method
An inter-laboratory validation study is crucial to establish the reproducibility of an analytical method when performed by different analysts in different laboratories. This section outlines the protocol and presents typical performance data for the validation of an RP-HPLC method for Olopatadine quantification, based on established validation guidelines such as those from the International Council for Harmonisation (ICH).[1]
Experimental Protocol: RP-HPLC Method for Olopatadine
This protocol represents a typical RP-HPLC method compiled from various validated procedures.[1][2][3][4][5][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer adjusted to a specific pH) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 70:30 v/v).[1][3]
-
Detection Wavelength: Olopatadine is commonly detected at wavelengths ranging from 220 nm to 299 nm.[2][3][6][7]
-
Injection Volume: A standard injection volume of 20 µL is often used.[4]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Olopatadine hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.[3]
-
Sample Preparation: For pharmaceutical formulations like eye drops, accurately measure a volume of the sample, dilute it with the diluent to a known volume to achieve a concentration within the calibration range.[4]
-
Data Presentation: Inter-laboratory Validation Parameters
The following tables summarize the expected quantitative data from an inter-laboratory validation study for an RP-HPLC method for Olopatadine, based on typical values reported in the literature.
Table 2: Linearity and Range
| Parameter | Typical Value |
| Linearity Range | 1 - 65 µg/mL[4][5][9] |
| Correlation Coefficient (r²) | > 0.999[5][15] |
| Regression Equation | Y = mX + c |
Table 3: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 98.0 - 102.0 | 98.0 - 102.0% |
| 100% | 98.0 - 102.0 | 98.0 - 102.0% |
| 120% | 98.0 - 102.0 | 98.0 - 102.0% |
| Data based on typical recovery study results.[4][7] |
Table 4: Precision (Repeatability and Intermediate Precision)
| Precision Level | Parameter | Typical Value (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | %RSD of 6 replicate injections | < 2.0% | < 2.0% |
| Intermediate Precision (Inter-day) | %RSD across different days/analysts/instruments | < 2.0% | < 2.0% |
| RSD: Relative Standard Deviation. Data based on typical precision study results.[1][5][7][15] |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.04 - 0.8 µg/mL[1][2][4][11] |
| Limit of Quantification (LOQ) | 0.1 - 2.5 µg/mL[1][2][4][11] |
Table 6: Robustness
| Parameter Varied | Variation | Effect on Results (%RSD) | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | < 2.0% | < 2.0% |
| Mobile Phase Composition | ± 2% organic phase | < 2.0% | < 2.0% |
| Column Temperature | ± 5 °C | < 2.0% | < 2.0% |
| Data based on typical robustness study results.[2][7] |
Mandatory Visualizations
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates the typical workflow for conducting an inter-laboratory validation of an analytical method.
Caption: Workflow for Inter-laboratory Method Validation.
Logical Relationship of Validation Parameters
This diagram shows the logical hierarchy and relationship between the key validation parameters.
Caption: Hierarchy of Analytical Method Validation Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jchr.org [jchr.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. rjptonline.org [rjptonline.org]
- 10. jddtonline.info [jddtonline.info]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Ocular pharmacokinetics comparison between 0.2% olopatadine and 0.77% olopatadine hydrochloride ophthalmic solutions administered to male New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Plasma Stability of Olopatadine and Olopatadine N-Oxide: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Olopatadine and its N-Oxide Metabolite
Olopatadine is a well-established antihistamine and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis and rhinitis. Following administration, Olopatadine is metabolized in the body, with one of its metabolites being Olopatadine N-Oxide.[1][2] Understanding the relative stability of the parent drug and its metabolites in plasma is crucial for accurate pharmacokinetic and pharmacodynamic modeling, as well as for the development of bioanalytical methods. In pharmacokinetic studies, Olopatadine N-Oxide has been detected in plasma, although at significantly lower concentrations than the parent compound and not consistently across all subjects.[1][3]
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the stability of Olopatadine and Olopatadine N-Oxide, experimental data should be tabulated to show the percentage of the initial compound remaining at various time points after incubation in plasma. The following table represents a hypothetical data set that could be generated using the experimental protocol outlined below.
| Time Point (hours) | Mean % Olopatadine Remaining (± SD) | Mean % Olopatadine N-Oxide Remaining (± SD) |
| 0 | 100 | 100 |
| 0.5 | 98.2 (± 1.5) | 99.1 (± 0.8) |
| 1 | 95.6 (± 2.1) | 97.5 (± 1.3) |
| 2 | 91.3 (± 3.4) | 94.8 (± 2.0) |
| 4 | 85.7 (± 4.0) | 90.2 (± 2.5) |
| 8 | 76.4 (± 5.2) | 82.1 (± 3.1) |
| 24 | 58.9 (± 6.8) | 65.7 (± 4.5) |
Experimental Protocols
This section details a robust protocol for an in vitro experiment to compare the stability of Olopatadine and Olopatadine N-Oxide in plasma.
Materials and Reagents
-
Olopatadine Hydrochloride (Reference Standard)
-
Olopatadine N-Oxide (Reference Standard)
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS), e.g., Olopatadine-d3
-
Purified water (18.2 MΩ·cm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olopatadine and Olopatadine N-Oxide by dissolving the accurately weighed reference standards in methanol.
-
Spiking Solutions (10 µg/mL): Prepare intermediate spiking solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard (e.g., Olopatadine-d3) in acetonitrile with 0.1% formic acid. This solution will be used for protein precipitation.
Plasma Incubation Assay
-
Pre-warming: Pre-warm aliquots of control human plasma to 37°C in a water bath for 15 minutes.
-
Initiation of Reaction: Spike the pre-warmed plasma with the respective spiking solutions to achieve a final concentration of 1 µg/mL for both Olopatadine and Olopatadine N-Oxide. Vortex gently to mix. This is the 0-hour time point sample.
-
Incubation: Incubate the spiked plasma samples in a shaking water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), draw an aliquot (e.g., 100 µL) of the incubation mixture.
Sample Preparation (Protein Precipitation)
-
Precipitation: To each 100 µL plasma aliquot, add 300 µL of the cold Internal Standard working solution.
-
Vortexing: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system should be used for the analysis.[4]
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Olopatadine, Olopatadine N-Oxide, and the internal standard. For example, m/z 338.1 → 165.1 for Olopatadine and m/z 341.1 → 165.1 for Olopatadine-d3.[4]
-
-
Quantification: The concentration of each analyte at each time point is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in the same plasma matrix. The percentage of the compound remaining is calculated relative to the concentration at the 0-hour time point.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental workflow for assessing the plasma stability of Olopatadine and Olopatadine N-Oxide.
Conclusion
This guide presents a standardized methodology for the direct comparison of the in vitro plasma stability of Olopatadine and its metabolite, Olopatadine N-Oxide. By following the detailed experimental protocol and utilizing the suggested data presentation format, researchers can generate reliable and comparable stability data. This information is invaluable for the non-clinical and clinical development of Olopatadine and for the interpretation of pharmacokinetic data, contributing to a more complete understanding of its disposition in vivo. The provided workflow and analytical parameters, based on existing literature, offer a solid foundation for these investigations.
References
- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Guide to the Validation of HPLC Methods for Olopatadine Analysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Analytical Methodologies for Olopatadine Quantification in Accordance with ICH Guidelines.
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Olopatadine, a potent antihistamine. The validation of these methods has been critically assessed against the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for research and quality control purposes. Furthermore, a comparative overview of alternative analytical techniques is presented to offer a broader perspective on Olopatadine analysis.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the performance characteristics of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of Olopatadine. These methods have been validated according to ICH guidelines, ensuring their suitability for their intended purpose.
Table 1: Chromatographic Conditions of Various HPLC Methods for Olopatadine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Inertsil-ODS 3V | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm)[1] |
| Mobile Phase | Methanol and water mixture (75:25, v/v), pH 3.0 with trifluoroacetic acid[2] | Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), pH 3.0 with o-phosphoric acid[3] | 0.1% formic acid and methanol (35:65)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[2] | Not Specified | 300 nm[1] |
| Retention Time | 5.6 min[2] | 6.3 min[3] | Not Specified |
Table 2: Comparison of Validation Parameters for Different HPLC Methods
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1-30[2] | 35-65[3] | 1-20[1] |
| Correlation Coefficient (r²) | 0.9999[2] | Not Specified | >0.999 |
| Accuracy (% Recovery) | 100-101%[2] | 98.70-100.40%[3] | 99.36% to 101.02%[1] |
| Precision (%RSD) | < 2%[2] | < 2%[3] | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 0.5[2] | 0.6[3] | Not Specified |
| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | 1.83[3] | Not Specified |
Experimental Protocols
A generalized experimental protocol for the validation of an HPLC method for Olopatadine, based on common practices reported in the literature, is provided below.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Olopatadine hydrochloride reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: For pharmaceutical formulations (e.g., eye drops), accurately measure a volume of the formulation and dilute it with the mobile phase to obtain a theoretical concentration within the linear range of the method. For bulk drug analysis, accurately weigh the substance and prepare a solution of known concentration.
Chromatographic System and Conditions
-
HPLC System: A liquid chromatograph equipped with a UV detector, autosampler, and a data acquisition system.
-
Column: A suitable reversed-phase column, typically a C18 or ODS column with appropriate dimensions and particle size.
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., phosphate buffer, formic acid solution) and an organic modifier (e.g., methanol, acetonitrile) in a specified ratio and pH.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength where Olopatadine shows maximum absorbance.
-
Injection Volume: A fixed volume, typically 10 or 20 µL.
Method Validation According to ICH Guidelines
The developed HPLC method should be validated for the following parameters as per ICH Q2(R1) guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[3]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The results are expressed as a percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Analysis of replicate samples in different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Alternative Analytical Methods for Olopatadine
While HPLC is a widely used and robust technique for Olopatadine analysis, other methods have also been developed and validated. A comparison of these alternatives with HPLC is presented below.
Table 3: Comparison of HPLC with Alternative Analytical Methods for Olopatadine
| Feature | HPLC | HPTLC | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Planar chromatography where separation occurs on a high-performance layer. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High, can separate Olopatadine from impurities and degradation products. | Moderate, can separate from some impurities but may have limitations. | Low, susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Good (typically in the ng/band range).[4] | Lower than chromatographic methods (typically in the µg/mL range).[3][5][6] |
| Speed | Relatively slower due to sequential analysis. | Faster, as multiple samples can be run simultaneously. | Very fast, direct measurement. |
| Cost | High initial instrument cost and ongoing solvent costs. | Lower instrument and solvent costs compared to HPLC. | Low instrument and operational costs. |
| Quantitation | Highly accurate and precise. | Good, but generally less precise than HPLC. | Less accurate and precise due to potential interferences. |
| Application | Routine quality control, stability studies, impurity profiling, and pharmacokinetic studies. | Routine quality control, especially for screening purposes. | Simple quantitative analysis in bulk drug and simple formulations. |
Visualizing the Validation Process
The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the key validation parameters as stipulated by the ICH guidelines.
References
Comparison of different extraction techniques for Olopatadine from biological samples
For researchers, scientists, and drug development professionals, the accurate quantification of Olopatadine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The initial step of sample preparation, specifically the extraction of the analyte from complex biological fluids like plasma or tears, is critical for the reliability and sensitivity of any bioanalytical method. This guide provides an objective comparison of the three most common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data from various validated methods.
Performance Comparison of Extraction Techniques
The choice of extraction method significantly impacts recovery, sample cleanliness, and overall assay performance. The following table summarizes quantitative data for Olopatadine extraction using SPE, a combined PPT-LLE method, and PPT alone. It is important to note that these results are compiled from different studies and a direct, head-to-head comparison under identical conditions is not available in the current literature. Therefore, this data should be interpreted as representative performance for each technique.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation followed by Liquid-Liquid Extraction (PPT-LLE) | Protein Precipitation (PPT) - in Tears |
| Biological Matrix | Human Plasma | Human Plasma | Human Tears |
| Recovery | 51.7–95.5%[1] | 68.42% - 74.31% | 69.3% - 73.4%[2] |
| Matrix Effect | Not explicitly reported, but SPE is known to yield purer extracts. | 92.96% - 96.35% (indicating minimal ion suppression/enhancement)[3] | 94.2% - 98.7% (indicating insignificant ion suppression or enhancement)[2] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[1] | 0.2 ng/mL[3][4] | Not Reported |
| Linearity Range | 0.2 - 100 ng/mL[1] | 0.2 - 100 ng/mL[3][4] | Not Reported |
| Precision (%RSD) | Intraday and Interday: 6.31–16.80%[5] | Intra- and Interday Precision: < 11.4%[3][4] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are the protocols for each of the discussed extraction techniques, as adapted from published literature.
Solid-Phase Extraction (SPE) Protocol
This method is effective for cleaning up complex samples and concentrating the analyte.[1][6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a solution to remove interfering substances. A common wash solution is 5% methanol in water.
-
Elution: Elute Olopatadine from the cartridge using an appropriate organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation followed by Liquid-Liquid Extraction (PPT-LLE) Protocol
This two-step method first removes the majority of proteins and then selectively extracts the analyte.[3][4]
-
Protein Precipitation: To 500 µL of plasma, add 0.5 mL of acetonitrile (containing 1% formic acid) and vortex for 1 minute to precipitate proteins.
-
Liquid-Liquid Extraction: Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate/dichloromethane, 4:1 v/v) to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 3500 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 30°C and reconstitute the residue in 200 µL of the mobile phase for analysis.
Protein Precipitation (PPT) Protocol
This is a rapid and simple method for removing proteins from biological samples.[2]
-
Sample Preparation: Take a known volume of the biological sample (e.g., tears collected on a Schirmer strip).
-
Addition of Precipitating Agent: Add a sufficient volume of a cold organic solvent, such as acetonitrile, to the sample.
-
Vortexing: Vortex the mixture for a specified time (e.g., 15 minutes) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and inject it directly into the analytical instrument.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each extraction technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Olopatadine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various validated bioanalytical methods for the quantification of Olopatadine, a selective histamine H1-receptor antagonist, in diverse biological matrices and pharmaceutical formulations. The focus of this comparison is on the critical performance characteristics of linearity and range, supported by detailed experimental data and methodologies.
Performance Comparison: Linearity and Range
The selection of an appropriate bioanalytical method is contingent on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the expected concentration range of the analyte. The following table summarizes the linearity and range of several published methods for Olopatadine analysis, offering a clear comparison to aid in method selection.
| Analytical Technique | Matrix/Formulation | Linearity Range | Correlation Coefficient (r/r²) |
| LC-MS/MS | Human Plasma | 0.2–100 ng/mL | r = 0.997[1] |
| LC-ESI-MS-MS | Human Plasma | 1–200 ng/mL | Not Specified[2] |
| LC-MS/MS | Human Plasma | 0.2 to 100 ng/mL | r² > 0.99[3][4] |
| UPLC | Polymeric Nanoparticles | 5–50 µg/mL | Not Specified[5] |
| RP-HPLC | Ophthalmic Solution | 0.27–7.5 µg/mL | Not Specified[6] |
| RP-HPLC | Rabbit Plasma | 1–30 µg/mL | r = 0.9999[7] |
| HPTLC | Ophthalmic Solutions | 200–1200 ng/band | Not Specified[8] |
| Spectrophotometry | Pharmaceutical Dosage Forms | 1–25 µg/mL | r² = 0.999[8][9] |
| Fluorimetry | Aqueous Humor | 1.0–100.0 ng/mL | R = 0.9996[10] |
Experimental Workflows and Methodologies
A generalized workflow for the bioanalytical quantification of Olopatadine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is depicted below. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Generalized workflow for a bioanalytical LC-MS/MS method.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
LC-MS/MS Method for Olopatadine in Human Plasma[1]
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile to human plasma samples, followed by liquid-liquid extraction with ethyl acetate/dichloromethane. The organic layer was then evaporated to dryness.
-
Reconstitution: The dried residue was reconstituted in the mobile phase.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: Not explicitly specified.
-
Run Time: 3.5 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ionization with a TurboIonSpray source.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Olopatadine (m/z 338 → 165) and Internal Standard (Amitriptyline, m/z 278 → 91).
-
LC-ESI-MS-MS Method for Olopatadine and its Metabolites in Human Plasma[2]
-
Sample Preparation: Solid-phase extraction (SPE) using a Bond Elut C18 cartridge was employed to extract Olopatadine, its metabolites, and the internal standard from human plasma. The eluate was subsequently dried.
-
Reconstitution: The residue was reconstituted before injection into the LC-ESI-MS-MS system.
-
Chromatographic Separation: Details of the column and mobile phase were not specified.
-
Mass Spectrometric Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) was used for detection.
UPLC Method for Olopatadine in Polymeric Nanoparticles[5]
-
Chromatographic Separation:
-
Column: Zorbax Eclipse Plus C18 (2.1x50 mm, 1.8 µm).
-
Mobile Phase: A mixture of methanol, water, and sodium acetate buffer (40:50:10, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Detection:
-
Detector: Photodiode Array (PDA) detector.
-
Wavelength: 246 nm.
-
RP-HPLC Method for Olopatadine in Ophthalmic Solution[6]
-
Chromatographic Separation:
-
Column: Kromasil 100 C18 (150 x 4.6 mm i.d.), 3.5 µm.
-
Mobile Phase: A mixture of buffer and acetonitrile (80:20 v/v). The buffer consisted of water with 3 mL of triethylamine added, and the pH was adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25°C.
-
-
Detection:
-
Wavelength: 220 nm.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. tsijournals.com [tsijournals.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Assessing the Robustness of an Analytical Method Using Olopatadine-d3 N-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its reliability, ensuring that minor, deliberate variations in method parameters do not significantly impact the accuracy and precision of the results. In the quantitative analysis of pharmaceuticals like Olopatadine, a stable isotope-labeled (SIL) internal standard is paramount for achieving robust and reproducible data. This guide provides a comparative assessment of using Olopatadine-d3 N-Oxide as an internal standard, supported by experimental protocols and data presented in a clear, comparative format.
The Critical Role of Internal Standards in Method Robustness
In bioanalytical liquid chromatography-mass spectrometry (LC-MS) assays, internal standards (IS) are essential for correcting variability.[1][2] This variability can arise from multiple sources, including sample preparation, injection volume inconsistencies, and matrix effects.[1][2] The two primary types of internal standards are stable isotope-labeled (SIL) and analog (structurally similar) internal standards.
Stable Isotope-Labeled (SIL) Internal Standards , such as this compound, are the gold standard for quantitative bioanalysis.[3] They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, thus providing superior correction for matrix effects and other sources of variability.[3]
Analog Internal Standards are structurally similar to the analyte but not isotopically labeled. While they can compensate for some variability, their different structures can lead to differences in extraction recovery and chromatographic retention, potentially compromising accuracy and precision.
The choice of internal standard significantly impacts the overall robustness and reliability of a bioanalytical method. A suitable internal standard will track the analyte's behavior throughout the analytical process, leading to more accurate and precise quantification.
Comparative Performance: this compound vs. Alternatives
| Performance Parameter | This compound (SIL IS) | Analog Internal Standard | Rationale |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Near-identical chemical and physical properties allow it to mimic the analyte's behavior in the ion source. |
| Correction for Extraction Variability | Excellent | Good to Moderate | Similar solubility and partitioning coefficients lead to comparable recovery during sample preparation. |
| Chromatographic Co-elution | High Likelihood | Variable | Minor structural differences can lead to chromatographic separation from the analyte, reducing the effectiveness of correction. |
| Precision and Accuracy | High | Moderate | Superior correction for variability leads to lower coefficients of variation (%CV) and higher accuracy. |
| Method Robustness | High | Moderate to Low | Less susceptible to small variations in chromatographic conditions, sample matrix, and instrument performance. |
Experimental Protocols for Assessing Method Robustness
Robustness testing should be conducted during method development to evaluate the reliability of an analytical method when subjected to deliberate variations in its parameters.
Experimental Workflow for Robustness Testing
Caption: Workflow for assessing the robustness of a bioanalytical method.
Key Robustness Parameters and Acceptance Criteria
The following parameters are typically varied to assess method robustness. The acceptance criteria ensure that the method remains reliable under these varied conditions.
| Parameter | Variation | Acceptance Criteria |
| Mobile Phase Composition | ± 2% of organic solvent | %CV of replicate analyses should be ≤ 15% |
| Column Temperature | ± 5 °C | %CV of replicate analyses should be ≤ 15% |
| Flow Rate | ± 10% of the nominal flow rate | %CV of replicate analyses should be ≤ 15% |
| pH of Aqueous Mobile Phase | ± 0.2 pH units | %CV of replicate analyses should be ≤ 15% |
| Different Analyst/Instrument | Analysis by a different operator or on a different instrument | Intersystem precision (%CV) should be ≤ 15% |
Forced Degradation Studies: A Key Component of Robustness
Forced degradation studies are crucial for developing and validating a stability-indicating analytical method, which is a key aspect of robustness. These studies involve subjecting the drug substance to stress conditions to produce degradation products. A robust method must be able to resolve the active pharmaceutical ingredient (API) from any potential degradants.
Studies on Olopatadine have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[4] A robust analytical method, employing an appropriate internal standard like this compound, will ensure that the quantification of Olopatadine is not affected by the presence of these degradation products.
Typical Forced Degradation Conditions for Olopatadine
| Stress Condition | Details | Expected Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Degradation products observed[4] |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | Degradation products observed[4] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature | Degradation products observed |
| Thermal Degradation | 60°C in a hot air oven | No significant degradation observed[4] |
| Photolytic Degradation | Exposure to UV light | No significant degradation observed[4] |
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to developing a robust and reliable bioanalytical method for the quantification of Olopatadine. Its chemical and physical similarity to the analyte provides superior correction for various sources of error, including matrix effects and extraction inconsistencies, when compared to analog internal standards. A comprehensive robustness assessment, including deliberate variations in method parameters and forced degradation studies, is essential to demonstrate the method's suitability for its intended purpose in drug development and research. The protocols and comparative data presented in this guide provide a framework for researchers and scientists to effectively evaluate and implement a robust analytical method using this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Olopatadine-d3 N-Oxide: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of Olopatadine-d3 N-Oxide, a deuterated metabolite of Olopatadine. The following protocols are derived from safety data for the parent compound, Olopatadine Hydrochloride, and align with standard best practices for chemical waste management.
Core Principles for Chemical Disposal
The safe disposal of this compound is governed by three fundamental principles:
-
Environmental Protection: This compound is classified as very toxic to aquatic organisms.[1] Therefore, preventing its release into the environment is critical. Under no circumstances should it be allowed to enter drains, sewer systems, or groundwater.[1][2]
-
Personnel Safety: To mitigate health risks, personnel must handle this compound with the appropriate Personal Protective Equipment (PPE). It is crucial to avoid the formation of dust and aerosols during handling and disposal.[2]
-
Regulatory Compliance: All disposal activities must strictly adhere to all applicable local, state, and federal regulations for hazardous waste.
Required Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the following PPE to minimize exposure:
| PPE Category | Required Equipment |
| Hand Protection | Chemical impermeable gloves |
| Eye/Face Protection | Safety glasses with side-shields or protective goggles |
| Body Protection | A standard lab coat, long trousers, and closed-toe footwear |
| Respiratory Protection | All handling should occur within a chemical fume hood.[1] In cases of insufficient ventilation, a NIOSH/MSHA-approved respirator is mandatory. |
Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
-
Carefully place all waste this compound into a designated hazardous waste container that is suitable for chemical solids.[2] Polyethylene or polypropylene containers are recommended.[3]
-
The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Ensure the container is kept securely closed when not in immediate use.[2]
2. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This storage area must be separate from incompatible materials, particularly oxidizing agents.[3]
-
To prevent cross-contamination, do not store chemical waste with food, beverages, or other laboratory samples.[2]
3. Final Disposal Method:
-
The mandated method for the final disposal of this compound is through a licensed and approved chemical waste disposal facility.[1][2][4]
-
Acceptable disposal technologies include controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[2]
-
Crucial Restriction: It is strictly prohibited to discharge this compound into any sewer or drainage system.[2]
4. Decontamination of Empty Containers:
-
Any container that has held this compound must be decontaminated before it can be considered non-hazardous.
-
A triple-rinse procedure with an appropriate solvent should be performed.[2]
-
The solvent rinsate from this process is also considered hazardous waste and must be collected and disposed of following the same protocol as the original compound.
-
Once properly decontaminated, the container may be recycled or reconditioned. If recycling is not an option, the container should be punctured to prevent reuse and then disposed of in a sanitary landfill.[2]
Protocol for Accidental Spills
In the event of an accidental release of this compound, follow these emergency procedures immediately:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure maximum ventilation in the affected area, preferably under a chemical fume hood.
-
Contain: Safely prevent the spill from spreading or entering any drains or watercourses.[1][2]
-
Clean-Up:
-
Only personnel equipped with full PPE should conduct the clean-up.
-
Use spark-proof tools to collect the spilled material.[2]
-
For solid spills, carefully sweep or shovel the material into a suitable hazardous waste container, avoiding the generation of dust.[1][3]
-
All collected spill material must be promptly disposed of in accordance with the procedures outlined above.[2]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and critical decision points for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
This guide is intended for informational purposes. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Safe Handling and Disposal of Olopatadine-d3 N-Oxide: A Comprehensive Guide for Laboratory Professionals
Olopatadine is a selective histamine H1-receptor antagonist, and its N-oxide is a known metabolite.[3][4][5][6] The introduction of deuterium can alter a compound's metabolic profile.[7][8] Therefore, Olopatadine-d3 N-Oxide should be handled with the care afforded to potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Recommended, especially if the integrity of the packaging is compromised. An N95 respirator is a suitable minimum.[9] |
| Weighing (Solid) | Safety goggles or a face shield | Double gloves (nitrile), lab coat or disposable gown, shoe covers.[9][10] | Mandatory. Use a certified chemical fume hood or a glove box.[11] If not feasible, a powered air-purifying respirator (PAPR) is recommended.[10][12] |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (nitrile), lab coat | To be performed in a chemical fume hood.[11] |
| In-vitro/In-vivo Dosing | Safety glasses with side shields | Chemical-resistant gloves (nitrile), lab coat | Dependent on the specific procedure and potential for aerosol generation. Use in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking.
-
Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and dark place, as many organic compounds are light-sensitive.[13]
-
For long-term storage, refrigeration at -20°C is often recommended for deuterated standards to maintain isotopic purity.[13]
-
Store away from incompatible materials such as strong oxidizing agents.[14]
2. Weighing and Solution Preparation:
-
All manipulations of the solid compound should be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust.[15]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which can affect the compound's stability.[16]
-
Use an anti-static weigh boat and calibrated analytical balance.
-
When preparing solutions, add the solvent to the accurately weighed compound slowly.
-
Choose an appropriate solvent. Methanol is a common choice for creating stock solutions of deuterated standards.[13]
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When handling solutions, always wear safety glasses and chemical-resistant gloves.
-
Conduct all experimental procedures that may generate aerosols in a well-ventilated area or a fume hood.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware (e.g., pipette tips, vials), must be segregated as hazardous chemical waste.[1]
2. Solid Waste:
-
Collect contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[15]
3. Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[17]
-
Do not dispose of any material containing this compound down the drain.[1]
4. Decontamination:
-
Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe with disposable towels.
-
Dispose of all cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][17]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. scbt.com [scbt.com]
- 4. Olopatadine Ophthalmic Solution: Package Insert / Prescribing Info [drugs.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Deuterated Compounds [simsonpharma.com]
- 8. salamandra.net [salamandra.net]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. purdue.edu [purdue.edu]
- 12. aiha.org [aiha.org]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
